CGP60474
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl]amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-14-3-1-4-15(12-14)23-18-22-9-6-16(24-18)13-5-8-21-17(11-13)20-7-2-10-25/h1,3-6,8-9,11-12,25H,2,7,10H2,(H,20,21)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDTACKOAXKBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC=CC(=N2)C3=CC(=NC=C3)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167788 | |
| Record name | CGP-60474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164658-13-3 | |
| Record name | CGP-60474 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164658133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-60474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-60474 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IP6G5MLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of CGP60474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP60474 is a potent small molecule inhibitor with a multi-targeted profile, primarily recognized for its robust inhibition of Cyclin-Dependent Kinases (CDKs) and Protein Kinase C (PKC). It functions as an ATP-competitive inhibitor, positioning it as a significant tool for research in cell cycle regulation and signal transduction. Furthermore, its designation as a highly potent anti-endotoxemic agent underscores its potential in modulating inflammatory responses. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects through the competitive inhibition of ATP binding to the active site of several key kinases. This primary mechanism disrupts the phosphorylation of downstream substrates, thereby interfering with the signaling cascades that govern cell cycle progression and inflammatory responses.
Inhibition of Cyclin-Dependent Kinases (CDKs)
This compound is a potent inhibitor of multiple CDK-cyclin complexes, which are fundamental regulators of the cell cycle.[1][2][3] By blocking the activity of these kinases, this compound can induce cell cycle arrest, primarily at the G1/S transition. The inhibitory activity of this compound against a panel of CDKs is summarized in Table 1.
Inhibition of Protein Kinase C (PKC) and VEGFR-2
In addition to its effects on CDKs, this compound is a selective and ATP-competitive inhibitor of Protein Kinase C (PKC).[1] This inhibition can impact a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a potential role in angiogenesis.[1]
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the in vitro inhibitory activity of this compound against its primary kinase targets. This data provides a quantitative basis for understanding its potency and selectivity.
Table 1: Inhibitory Concentration (IC50) of this compound against Cyclin-Dependent Kinases [1][2][3]
| Kinase/Cyclin Complex | IC50 (nM) |
| CDK1/Cyclin B | 26 |
| CDK2/Cyclin E | 3 |
| CDK2/Cyclin A | 4 |
| CDK4/Cyclin D | 216 |
| CDK5/p25 | 10 |
| CDK7/Cyclin H | 200 |
| CDK9/Cyclin T | 13 |
Table 2: Inhibitory Concentration (IC50) of this compound against Other Kinases [1]
| Kinase | IC50 (nM) |
| VEGFR-2 | 84 |
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on CDKs and PKC has significant downstream consequences on key signaling pathways.
Cell Cycle Regulation Pathway
By inhibiting CDK1, CDK2, and CDK4, this compound disrupts the phosphorylation of key cell cycle proteins, such as the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, which is essential for the expression of genes required for S-phase entry, leading to a G1/S phase cell cycle arrest.
Anti-Inflammatory Signaling Pathway (LPS-Induced)
This compound's "anti-endotoxemic" properties can be attributed to its dual inhibition of CDKs and PKC in the context of lipopolysaccharide (LPS) stimulation. Inhibition of specific CDKs, such as CDK9, can suppress the transcription of pro-inflammatory cytokines. PKC inhibition can impair the activation of the NF-κB pathway, a central regulator of inflammation.
Experimental Protocols
Biochemical Kinase Assay (Generalized Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., CDK2/Cyclin E).
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Scintillation counter or luminometer
-
ADP-Glo™ or Kinase-Glo® Luminescence-Based Assay Kits (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the diluted this compound, purified kinase, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction (e.g., by adding a stop solution or by proceeding with the detection steps of a commercial kit).
-
Quantify kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced or ATP remaining.
-
Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.
Cell-Based Assay: Cell Cycle Analysis (Generalized Protocol)
This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
Objective: To determine the effect of this compound on the cell cycle progression of U2OS osteosarcoma cells.
Materials:
-
U2OS cells
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Propidium iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed U2OS cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry, measuring the DNA content of the cells.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
References
CGP60474: A Technical Guide to its Role in G1/S Cell Cycle Arrest
Audience: Researchers, scientists, and drug development professionals.
Abstract
CGP60474 is a potent, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant efficacy in inducing cell cycle arrest at the G1/S transition. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound exerts its effects, focusing on its interaction with key cell cycle regulators. We present quantitative data on its inhibitory activity, detailed protocols for essential experimental validation, and visual diagrams of the underlying signaling pathways and workflows. This guide is intended to serve as a foundational resource for researchers investigating cell cycle control and for professionals involved in the development of targeted anti-cancer therapeutics.
Introduction: The G1/S Checkpoint and the Role of CDKs
The transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle is a critical control point, ensuring that cells only replicate their DNA when conditions are favorable. This transition is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin partners.
In mid-to-late G1, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the Retinoblastoma tumor suppressor protein (Rb).[1][2] This initial phosphorylation primes Rb for subsequent hyper-phosphorylation by the Cyclin E-CDK2 complex.[3] Hyper-phosphorylated Rb releases its inhibition on the E2F family of transcription factors, which then activate the transcription of genes essential for DNA synthesis and S-phase entry.[3][4]
This compound is a chemical compound identified as a potent inhibitor of several key CDKs, most notably CDK1 and CDK2.[5][6][7] Its high affinity for CDK2 makes it a powerful tool for dissecting the G1/S checkpoint and a candidate for therapeutic intervention in cancers characterized by aberrant cell cycle progression. By inhibiting CDK2 activity, this compound prevents Rb hyper-phosphorylation, thereby maintaining the Rb-E2F complex and blocking entry into S phase, leading to G1 arrest.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound is demonstrated by its low nanomolar to micromolar inhibitory concentrations (IC50) against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 17 - 26 |
| CDK2/Cyclin A | 4 - 80 |
| CDK2/Cyclin E | 3 - 50 |
| CDK4/Cyclin D1 | 200 - 700 |
| CDK5/p25 | 9.5 - 10 |
| CDK7/Cyclin H | 200 - 220 |
| CDK9/Cyclin T | 13 |
| PKCα | 250 |
| v-Abl | 400 |
| Data compiled from multiple sources.[5][6][8] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 (nM) |
| Colon | Various | 25 - 84 |
| Breast | Various | 21 - 280 |
| Lung | NCI-H522 | 40 - 68 |
| Prostate | DU145, PC-3 | 17 - 20 |
| Ovarian | OVCAR-3, OVCAR-5 | 18 - 38 |
| Data sourced from Cayman Chemical.[8] |
Mechanism of Action: Signaling Pathway of this compound-Induced G1/S Arrest
This compound primarily functions by inhibiting the kinase activity of the Cyclin E/CDK2 complex. This intervention halts the cascade of events required for the G1 to S phase transition.
Caption: this compound-induced G1/S arrest signaling pathway.
Experimental Protocols
To validate the role of this compound in G1/S arrest, several key experiments are essential. The following sections provide detailed methodologies.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound. An accumulation of cells in the G0/G1 phase is the expected outcome.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., U2-OS, MCF-7) at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Harvest: Aspirate the media and wash cells once with cold Phosphate-Buffered Saline (PBS). Detach adherent cells using trypsin-EDTA. Neutralize trypsin with media containing fetal bovine serum and transfer the cell suspension to a 15 mL conical tube. Suspension cells can be directly transferred.
-
Fixation: Centrifuge the cell suspension at 200-300 x g for 5 minutes at 4°C.[9] Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 30 minutes (or up to several weeks).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 2000 rpm) for 5 minutes.[10] Discard the ethanol and wash the pellet twice with 1 mL of cold PBS.[10]
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is: 0.1% (v/v) Triton X-100, 2 mg DNAse-free RNase A, and 400 µl of 50 µg/ml PI in 10 mL PBS.[9]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature, protected from light.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer. Use appropriate gating to exclude debris and cell doublets.[11] Collect at least 10,000-20,000 events per sample. The PI fluorescence intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis.
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to assess the phosphorylation status and expression levels of key G1/S regulatory proteins after this compound treatment. The primary expected outcome is a decrease in the level of phosphorylated Rb.
Methodology
-
Sample Preparation: Treat and harvest cells as described in step 4.1.1 and 4.1.2.
-
Cell Lysis: After washing with cold PBS, lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12] Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling at 95-100°C for 5-10 minutes in Laemmli sample buffer.[12][13] Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[13][14]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-CDK2, anti-Cyclin E, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13] After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: Experimental workflow for Western Blot analysis.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the CDK2/Cyclin E complex.
Methodology
-
Reaction Setup: In a microplate or microcentrifuge tube, prepare the kinase reaction mixture. The reaction should be performed in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[15]
-
Components:
-
Enzyme: Purified, recombinant human CDK2/Cyclin E complex.
-
Substrate: A suitable substrate for CDK2, such as Histone H1 or a Retinoblastoma (Rb) protein fragment.
-
Inhibitor: Serial dilutions of this compound in DMSO. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.
-
ATP: ATP solution. For radiometric assays, this will be [γ-³³P]-ATP. For luminescence-based assays (e.g., ADP-Glo™), this will be non-radiolabeled ATP.[15][16]
-
-
Procedure:
-
Add the kinase buffer, enzyme, substrate, and inhibitor (or vehicle control) to each well.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).[16]
-
-
Stopping and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP. Measure the remaining radioactivity on the paper, which corresponds to the phosphorylated substrate, using a scintillation counter.[16]
-
Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal, which is then measured with a luminometer.[15] The signal is directly proportional to kinase activity.
-
-
Data Analysis: Plot the kinase activity against the log concentration of this compound to determine the IC50 value.
Caption: Experimental workflow for an in vitro kinase assay.
Conclusion
This compound is a highly potent inhibitor of cyclin-dependent kinases, particularly CDK2, which plays a pivotal role in the G1/S transition. By directly inhibiting CDK2 activity, this compound prevents the hyper-phosphorylation of the Rb protein, leading to the sequestration of E2F transcription factors and a subsequent block in S-phase entry. This mechanism results in a robust G1 cell cycle arrest. The quantitative data, signaling pathway elucidation, and detailed experimental protocols provided in this guide underscore the utility of this compound as a critical research tool and a promising scaffold for the development of novel anti-neoplastic agents.
References
- 1. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Retinoblastoma-Related Protein by the Cyclin D/Cyclin-Dependent Kinase Complex Is Activated at the G1/S-Phase Transition in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 12. bio-rad.com [bio-rad.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
The Discovery and Synthesis of CGP60474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP60474 has emerged as a potent small molecule inhibitor with significant therapeutic potential, primarily recognized for its robust inhibition of cyclin-dependent kinases (CDKs) and Protein Kinase C (PKC). This technical guide provides an in-depth exploration of the discovery, synthesis, and biological characterization of this compound. It is designed to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative analysis of its biological activity, and a clear visualization of its mechanism of action through signaling pathway diagrams.
Introduction
This compound is a synthetic, ATP-competitive inhibitor that has demonstrated significant activity against a range of cyclin-dependent kinases, which are key regulators of the cell cycle.[1][2] Its ability to arrest the cell cycle, coupled with its inhibitory effects on other kinases such as PKC, has positioned it as a valuable tool for cancer research and as a potential therapeutic agent. Furthermore, this compound has shown promise as a potent anti-endotoxemic agent, highlighting its diverse pharmacological profile.[2] This document details the scientific journey of this compound, from its chemical synthesis to its biological evaluation.
Synthesis of this compound
The chemical structure of this compound is 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol. The synthesis of this compound and related phenylamino-pyrimidine compounds can be efficiently achieved through a convergent synthetic strategy. A key reaction in this synthesis is the Negishi cross-coupling reaction, which allows for the formation of the crucial carbon-carbon bond between the pyrimidine and pyridine rings.
General Synthetic Strategy
The synthesis can be conceptually divided into the preparation of two key intermediates: a halogenated 2-(phenylamino)pyrimidine and a pyridyl organozinc reagent. These intermediates are then coupled using a palladium catalyst to yield the core structure of this compound, followed by the introduction of the aminopropanol side chain.
Experimental Protocol: Synthesis via Negishi Cross-Coupling
The following protocol is a representative synthesis based on established methods for preparing phenylamino-pyrimidine derivatives.
Step 1: Synthesis of 2-Chloro-4-(3-chlorophenylamino)pyrimidine
-
To a solution of 2,4-dichloropyrimidine in a suitable solvent such as isopropanol, add 3-chloroaniline.
-
The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a cold solvent, and dried to yield 2-chloro-4-(3-chlorophenylamino)pyrimidine.
Step 2: Preparation of the Pyridyl Organozinc Reagent
-
To a solution of 2-bromo-4-aminopyridine in anhydrous tetrahydrofuran (THF), add a solution of n-butyllithium at low temperature (e.g., -78 °C) to perform a halogen-metal exchange.
-
After stirring for a short period, a solution of anhydrous zinc chloride in THF is added to the reaction mixture to form the corresponding pyridyl organozinc reagent.
Step 3: Negishi Cross-Coupling Reaction
-
In a separate flask, a palladium catalyst, such as Pd(PPh3)4, is dissolved in anhydrous THF.
-
To this catalyst solution, add the 2-chloro-4-(3-chlorophenylamino)pyrimidine from Step 1, followed by the freshly prepared pyridyl organozinc reagent from Step 2.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the coupling is complete.
-
The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude coupled product.
Step 4: Introduction of the Aminopropanol Side Chain
-
The crude product from Step 3 is dissolved in a suitable solvent, and 3-amino-1-propanol is added.
-
The reaction mixture is heated, and upon completion, the solvent is removed under reduced pressure.
-
The final product, this compound, is purified by column chromatography on silica gel.
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against a range of kinases. The following tables summarize the quantitative data on its efficacy, primarily presented as IC50 values (the concentration of inhibitor required to reduce the activity of an enzyme by 50%).
| Target Kinase | IC50 (nM) | Reference |
| CDK1/cyclin B | 26 | [2] |
| CDK2/cyclin E | 3 | [2] |
| CDK2/cyclin A | 4 | [2] |
| CDK4/cyclin D1 | 216 | [2] |
| CDK5/p25 | 10 | [2] |
| CDK7/cyclin H | 200 | [2] |
| CDK9/cyclin T | 13 | [2] |
| PKCα | low µM range | |
| VEGFR-2 | 84 | [2] |
Table 1: Inhibitory Activity of this compound against various kinases.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay
This protocol describes a general method for determining the IC50 values of this compound against various CDKs.
-
Reaction Setup: Prepare a reaction mixture containing the specific CDK/cyclin complex, a suitable substrate (e.g., histone H1 for CDK1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all assays) to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to assess the effect of this compound on the cell cycle distribution of a cancer cell line.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
LPS-Induced Endotoxemia Mouse Model
This protocol describes an in vivo model to evaluate the anti-endotoxemic effects of this compound.
-
Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) or a vehicle control to the mice at a predetermined dose.
-
LPS Challenge: After a specified time following drug administration, induce endotoxemia by injecting a sublethal dose of lipopolysaccharide (LPS) from E. coli intraperitoneally.
-
Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and huddling, at regular intervals. Survival rates are also recorded.
-
Cytokine Analysis: At a specific time point post-LPS injection, collect blood samples via cardiac puncture and isolate serum. Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Compare the survival rates and cytokine levels between the this compound-treated and vehicle-treated groups to assess the protective effects of the compound.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDKs and PKC, thereby interfering with key signaling pathways that regulate cell proliferation, survival, and inflammation.
CDK Signaling Pathway
CDKs are central to the regulation of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating downstream targets to drive cell cycle progression. By inhibiting CDKs, this compound can induce cell cycle arrest, typically at the G1/S and G2/M transitions.
Caption: this compound inhibits CDK4/6 and CDK2, preventing Rb phosphorylation and cell cycle progression.
PKC Signaling Pathway
Protein Kinase C (PKC) is a family of kinases involved in various cellular processes, including proliferation, differentiation, and apoptosis. Aberrant PKC signaling is often associated with cancer. This compound's inhibition of PKC contributes to its anti-proliferative effects.
Caption: this compound inhibits PKC, blocking downstream signaling for proliferation and survival.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like this compound.
Caption: A typical workflow for the discovery and development of a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized and potent inhibitor of multiple kinases, with a significant impact on cell cycle regulation and inflammatory signaling. Its synthesis is achievable through modern organic chemistry techniques, and its biological activities have been thoroughly documented. This technical guide provides a foundational resource for researchers interested in utilizing this compound as a chemical probe to investigate cellular signaling pathways or as a starting point for the development of novel therapeutics. The detailed protocols and data presented herein should facilitate further research and application of this versatile compound.
References
An In-depth Technical Guide to the Effects of CGP60474 on Protein Kinase C Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the small molecule inhibitor CGP60474 and its effects on Protein Kinase C (PKC) signaling. While primarily recognized as a potent inhibitor of cyclin-dependent kinases (CDKs), this compound also demonstrates significant, selective inhibitory activity against PKC, particularly the PKCα isoform. This document details the compound's dual mechanism of action, presents quantitative inhibitory data, explores its impact on PKC signaling pathways, and provides detailed protocols for relevant experimental validation. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their studies and to accurately interpret the resulting data in the context of its polypharmacology.
Introduction to this compound
This compound is a synthetically derived small molecule that functions as an ATP-competitive kinase inhibitor. It is widely characterized as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1][2] Due to its ability to block CDK activity, this compound can induce cell cycle arrest, primarily at the G1/S transition, making it a subject of interest in oncology research.[3]
Beyond its effects on CDKs, this compound is also a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][4] Specifically, this compound shows a notable inhibitory preference for the PKCα isoform.[5][6] This dual inhibitory profile necessitates a careful and thorough understanding of its mechanism of action to dissect its effects in any given biological system.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic domain of its target kinases.[1] This mode of action is common to many kinase inhibitors and effectively blocks the transfer of the gamma-phosphate from ATP to the kinase's downstream substrates, thereby halting the signaling cascade.[7]
Primary Target: Cyclin-Dependent Kinases (CDKs)
The primary targets of this compound are the CDKs, where it exhibits high potency with IC50 values in the low nanomolar range for key cell cycle regulators like CDK1, CDK2, and CDK5.[2]
Secondary Target: Protein Kinase C (PKC)
This compound also acts as an ATP-competitive inhibitor of PKC.[1] Its selectivity is most pronounced for the conventional PKC isoform, PKCα, with inhibitory concentrations in the low micromolar range.[3][5] Inhibition of other PKC isoforms requires significantly higher concentrations, highlighting a degree of selectivity.[5][6]
Quantitative Data: Inhibitory Profile
The inhibitory potency of this compound has been quantified against a panel of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases (CDKs)
| Kinase Target | IC50 (nM) | Reference(s) |
|---|---|---|
| CDK1/cyclin B | 17 - 26 | [2][3][5] |
| CDK2/cyclin A | 4 | [1][2] |
| CDK2/cyclin E | 3 - 80 | [2][3][5] |
| CDK4/cyclin D | 200 - 700 | [3][5][6] |
| CDK5/p25 | 9.5 - 10 | [2][3] |
| CDK7/cyclin H | 200 - 220 | [2][3] |
| CDK9/cyclin T | 13 |[1][2] |
Table 2: Inhibitory Activity of this compound against Protein Kinase C (PKC) and Other Kinases
| Kinase Target | IC50 (µM) | Reference(s) |
|---|---|---|
| PKCα | 0.25 | [5][6] |
| Other PKC Isoforms | 1.9 - >100 | [5][6] |
| v-Abl | 0.4 | [5][6] |
| FLT1 (VEGFR1) | 1 | [5][6] |
Effect on Protein Kinase C Signaling Pathway
PKC isoforms are key nodes in signal transduction, translating extracellular signals into intracellular responses. Conventional PKCs, like PKCα, are activated by diacylglycerol (DAG) and intracellular calcium.
-
Activation: Receptor activation (e.g., by growth factors) stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol 1,4,5-trisphosphate (IP3). IP3 triggers calcium release from the endoplasmic reticulum.
-
Translocation and Kinase Activity: The rise in both DAG and Ca2+ recruits PKCα to the plasma membrane, where it becomes catalytically active.
-
Downstream Phosphorylation: Active PKCα phosphorylates a wide array of substrate proteins, leading to the activation of downstream pathways such as the MAPK/ERK cascade and the NF-κB signaling pathway, which in turn regulate gene expression and cellular processes like proliferation and inflammation.[4][8][9]
-
Inhibition by this compound: By binding to the ATP pocket of PKCα, this compound prevents the phosphorylation of these downstream substrates, effectively attenuating signals propagated through this pathway.
Experimental Protocols
To assess the inhibitory effect of this compound on PKC activity, several key experiments can be performed.
In Vitro PKC Kinase Activity Assay (Radiometric)
This assay directly measures the phosphotransferase activity of purified PKC enzyme in the presence of an inhibitor. It is the gold standard for determining IC50 values.
Materials:
-
Purified, active PKCα enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Lipid activator (Phosphatidylserine/Diacylglycerol)
-
Assay Dilution Buffer (ADB)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Magnesium/ATP cocktail (75 mM MgCl₂, 500 µM ATP)
-
This compound stock solution in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound in ADB. Prepare the lipid activator by sonication on ice. Prepare the final Mg²⁺/ATP cocktail containing radiolabeled ATP.
-
Reaction Setup: In a microcentrifuge tube on ice, add the following in order:
-
10 µL Substrate Cocktail
-
10 µL of diluted this compound or DMSO (vehicle control)
-
10 µL Lipid Activator
-
10 µL of diluted PKC enzyme (25-100 ng)
-
-
Initiate Reaction: Start the kinase reaction by adding 10 µL of the radiolabeled Mg²⁺/ATP cocktail. Vortex gently.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes.
-
Stop Reaction: Stop the reaction by spotting 25 µL of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers 3-4 times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot the data to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 7. mdpi.com [mdpi.com]
- 8. Different Protein Kinase C Isoforms Determine Growth Factor Specificity in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preliminary Studies of CGP60474 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on this compound in various cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against a panel of cyclin-dependent kinases and Protein Kinase C alpha (PKCα). The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. Additionally, the antiproliferative effects of this compound have been evaluated across a range of cancer cell lines.
| Target Enzyme | IC50 (nM) |
| CDK1/cyclin B | 17 - 60 |
| CDK2/cyclin A | 80 |
| CDK2/cyclin E | 17 |
| CDK4/cyclin D1 | 700 |
| CDK5 | 9.5 |
| CDK9 | 13 |
| PKCα | 250 |
Table 1: Kinase Inhibitory Potency of this compound. This table presents the IC50 values of this compound against various cyclin-dependent kinases and PKCα, indicating its potent and somewhat selective inhibitory profile.
| Cancer Cell Line Type | IC50 Range (nM) |
| Colon Cancer | 25 - 84 |
| Breast Cancer | 21 - 280 |
| Lung Cancer | 40 - 68 |
| Prostate Cancer | 17 - 20 |
| Ovarian Cancer | 18 - 38 |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines. This table summarizes the IC50 values for this compound in different cancer cell lines, demonstrating its broad-spectrum antiproliferative effects.[1]
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit the activity of specific kinases by 50% (IC50).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase (e.g., CDK1/cyclin B, CDK2/cyclin E), a suitable substrate (e.g., histone H1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound, typically in a serial dilution, to the reaction mixtures. Include a control with no inhibitor (vehicle, e.g., DMSO).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection of Phosphorylation: Stop the reaction and quantify the amount of substrate phosphorylation. This can be achieved using methods such as:
-
Radiolabeling: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.
-
ELISA-based assays: Using phospho-specific antibodies to detect the phosphorylated substrate.
-
Luminescence-based assays: Using commercial kits that measure ATP consumption.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell Proliferation Assay (MTT or CCK-8 Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 tetrazolium salt to a yellow formazan dye.
-
-
Measurement:
-
MTT Assay: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
CCK-8 Assay: Measure the absorbance of the colored solution directly at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Culture cancer cells (e.g., U2OS) and treat them with this compound at a specific concentration (e.g., near the IC50 value) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in relevant signaling pathways.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound as described for the cell cycle analysis. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Rb, total Rb, cyclin D1, p27Kip1, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows described above.
Caption: CDK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Conclusion
The preliminary in vitro data strongly suggest that this compound is a potent inhibitor of multiple cyclin-dependent kinases, with a notable effect on CDK1 and CDK2. This CDK inhibition translates into significant antiproliferative activity across a variety of cancer cell lines, primarily through the induction of G1/S phase cell cycle arrest. The additional inhibitory activity against PKCα may contribute to its overall cellular effects, a possibility that warrants further investigation. The experimental protocols and workflows detailed in this guide provide a solid foundation for further preclinical and clinical development of this compound as a potential anti-cancer therapeutic. Future studies should focus on elucidating the detailed molecular mechanisms downstream of CDK and PKCα inhibition, evaluating its efficacy and safety in in vivo models, and identifying potential biomarkers for patient stratification.
References
Understanding the chemical structure and properties of CGP60474
An In-Depth Technical Guide to CGP60474
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2][3] It has demonstrated significant activity in arresting the cell cycle at the G1/S phase and has been investigated for its potential as an anti-cancer agent.[3] Additionally, this compound exhibits inhibitory effects on Protein Kinase C (PKC) and has been described as a potent anti-endotoxemic agent, capable of reducing the secretion of inflammatory cytokines.[1][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 3-[[4-[2-[(3-Chlorophenyl)amino]-4-pyrimidinyl]-2-pyridinyl]amino]-1-propanol.[3] Its structure is characterized by a phenylamino-pyrimidine core, which is a common scaffold for protein kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₈ClN₅O | [2][4] |
| Molecular Weight | 355.82 g/mol | [2] |
| CAS Number | 164658-13-3 | [2] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in DMSO, 10 mM in DMSO, and to 50 mM in 1eq. HCl. Insoluble in water and ethanol. | [2][4] |
| Storage | Store at -20°C as a powder. Stock solutions can be stored at -80°C for up to one year. | [2] |
| SMILES | ClC1=CC(NC2=NC(C3=CC=NC(NCCCO)=C3)=CC=N2)=CC=C1 | [4] |
| InChI Key | IYNDTACKOAXKBJ-UHFFFAOYSA-N | [4] |
Biological Activity and Mechanism of Action
This compound functions primarily as an inhibitor of cyclin-dependent kinases by competing with ATP for the kinase's binding site.[1] This inhibition disrupts the cell cycle progression, particularly the transition from the G1 to the S phase, leading to cell cycle arrest.[3]
Inhibition of Cyclin-Dependent Kinases
This compound shows high potency against several CDK complexes. Its inhibitory activity is most pronounced against CDK1, CDK2, CDK5, and CDK9.[1][2] The 50% inhibitory concentrations (IC₅₀) against various kinases are summarized below.
Table 2: Inhibitory Activity (IC₅₀) of this compound against Various Kinases
| Kinase Target | IC₅₀ (nM) | Reference |
| CDK1/Cyclin B | 17 - 60 | [3][4] |
| CDK2/Cyclin A | 4, 80 | [1][4] |
| CDK2/Cyclin E | 3, 50 | [1][4] |
| CDK4/Cyclin D1 | 200, 700 | [4] |
| CDK5/p25 | 9.5, 10 | [1][3] |
| CDK7/Cyclin H | 200, 220 | [1][3] |
| CDK9/Cyclin T | 13 | [1][2] |
| PKCα | 250 | [4] |
| v-Abl | 400 | [4] |
| VEGFR-2 | 84 | [1] |
Effects on Cell Cycle and Proliferation
By inhibiting CDKs, particularly CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[6] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, repressing the transcription of genes required for S-phase entry and leading to a G1/S phase arrest.[6] This mechanism underlies its anti-proliferative effects observed in various cancer cell lines.
Table 3: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC₅₀ (nM) | Reference |
| Colon Cancer | Not specified | 25 - 84 | [4][5] |
| Breast Cancer | Not specified | 21 - 280 | [4][5] |
| Lung Cancer | Not specified | 40, 68 | [4][5] |
| Prostate Cancer | Not specified | 17, 20 | [4][5] |
| Ovarian Cancer | Not specified | 18 - 38 | [4][5] |
Anti-inflammatory Effects
This compound has also been shown to possess anti-endotoxemic properties. It reduces the secretion of lipopolysaccharide (LPS)-induced pro-inflammatory cytokines such as IL-6 and TNF-α.[4][5] This effect is likely mediated through the inhibition of signaling pathways, such as NF-κB, which are crucial for the inflammatory response.[4]
Signaling Pathways and Workflows
CDK-Mediated Cell Cycle Regulation
The following diagram illustrates the G1/S transition of the cell cycle and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclin-Dependent Kinase Inhibitor CGP60474: A Technical Guide to its Impact on Cellular Proliferation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGP60474 is a potent small molecule inhibitor primarily targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle. By arresting the cell cycle, this compound demonstrates significant anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cellular proliferation pathways, and detailed protocols for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its biological activity.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its primary anti-proliferative effect by inhibiting the activity of multiple cyclin-dependent kinases.[1][2][3][4] These serine/threonine kinases, in complex with their regulatory cyclin subunits, are fundamental for the progression of the cell cycle.[5] By binding to the ATP-pocket of these kinases, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest, predominantly at the G1/S transition phase.[2][4][6]
The inhibitory activity of this compound is most pronounced against CDK1, CDK2, CDK5, and CDK9.[1][3][4] The half-maximal inhibitory concentrations (IC50) for various CDK/cyclin complexes are summarized in Table 1.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (nM) |
| CDK1/Cyclin B | 26[1] |
| CDK2/Cyclin A | 4[1] |
| CDK2/Cyclin E | 3[1] |
| CDK4/Cyclin D1 | 216[1] |
| CDK5/p25 | 10[1] |
| CDK7/Cyclin H | 200[1] |
| CDK9/Cyclin T | 13[1] |
Data compiled from multiple sources indicating potent inhibition of key cell cycle kinases.[1][3][4]
The inhibition of CDK1 and CDK2 is critical for the observed G1/S phase arrest.[4] CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase of the cell cycle.[7][8] Its inhibition prevents the phosphorylation of the Retinoblastoma protein (pRb).[6][9] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and thereby halting cell cycle progression.[6][10]
Impact on Cellular Proliferation and Survival
The inhibition of CDKs by this compound translates into potent anti-proliferative activity in a variety of cancer cell lines. This effect is a direct consequence of the induced cell cycle arrest. Furthermore, prolonged cell cycle arrest can trigger apoptotic pathways, leading to programmed cell death.[11][12][13][14]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon | 25 |
| HT29 | Colon | 84 |
| MCF7 | Breast | 21 |
| MDA-MB-231 | Breast | 280 |
| NCI-H460 | Lung | 40 |
| DU145 | Prostate | 17 |
| PC3 | Prostate | 20 |
| OVCAR-3 | Ovarian | 18 |
| A2780 | Ovarian | 38 |
Data indicates a broad range of efficacy against various cancer types.[15]
Crosstalk with Other Signaling Pathways
While the primary mechanism of this compound is the direct inhibition of CDKs, the intricate network of cellular signaling suggests potential crosstalk with other pathways, notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK cascade, which includes ERK, JNK, and p38, is a crucial regulator of cell proliferation, differentiation, and apoptosis.[5] The interplay between CDK and MAPK pathways is complex and can be cell-type specific. In some contexts, inhibition of CDKs can lead to the activation of the MAPK pathway as a compensatory survival mechanism, while in others, it can suppress it. Further research is required to fully elucidate the specific effects of this compound on the phosphorylation status and activity of ERK, JNK, and p38 in different cellular contexts.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Cell Cycle Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of key cell cycle proteins following treatment with this compound.
Materials:
-
Target cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentration and for the desired time.
-
Harvest cells and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH).
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of this compound on the activity of a specific CDK.
Materials:
-
Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)
-
Kinase buffer
-
Substrate (e.g., Histone H1 or a specific peptide)
-
[γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system
-
This compound
-
SDS-PAGE and autoradiography equipment (for radioactive assay) or microplate reader (for non-radioactive assay)
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
Quantify the phosphorylation of the substrate to determine the inhibitory effect of this compound and calculate the IC50.
Conclusion
This compound is a potent inhibitor of cyclin-dependent kinases, demonstrating significant anti-proliferative activity through the induction of cell cycle arrest, primarily at the G1/S transition. Its broad efficacy across various cancer cell lines makes it a valuable tool for cancer research and a potential lead compound for drug development. While its primary mechanism is well-characterized, further investigation into its effects on interconnected signaling pathways, such as the MAPK pathway, will provide a more complete understanding of its cellular impact and may reveal opportunities for combination therapies. The detailed protocols provided in this guide offer a foundation for researchers to further explore the biological activities of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. mdpi.com [mdpi.com]
- 6. kcampbell.bio.umb.edu [kcampbell.bio.umb.edu]
- 7. c-Myc or Cyclin D1 Mimics Estrogen Effects on Cyclin E-Cdk2 Activation and Cell Cycle Reentry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin D- and E-Dependent Kinases and the p57KIP2 Inhibitor: Cooperative Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of retinoblastoma protein phosphorylation by myogenesis-induced changes in the subunit composition of the cyclin-dependent kinase 4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosyn.com [biosyn.com]
- 11. Inhibition of cyclin-dependent kinase-2 induces apoptosis in human diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ZD6474 coerces breast cancer for an apoptotic journey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of caspase-dependent extrinsic apoptosis by apigenin through inhibition of signal transducer and activator of transcription 3 (STAT3) signalling in HER2-overexpressing BT-474 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DAP-kinase induces apoptosis by suppressing integrin activity and disrupting matrix survival signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
Beyond the Cell Cycle: A Technical Guide to the Non-CDK Targets of CGP60474
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biological targets of the potent kinase inhibitor, CGP60474, extending beyond its well-documented role as a Cyclin-Dependent Kinase (CDK) inhibitor. While renowned for its cell cycle-related activities, a comprehensive understanding of its off-target interactions is crucial for a complete pharmacological profile and the potential for therapeutic repositioning. This document provides a detailed overview of the non-CDK targets of this compound, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Quantitative Inhibition Profile of this compound Against Non-CDK Kinases
This compound has been demonstrated to inhibit several kinases outside of the CDK family. The following table summarizes the available quantitative data on the inhibitory activity of this compound against these non-CDK targets.
| Target Kinase | IC50 (µM) | Notes |
| Protein Kinase C α (PKCα) | Low micromolar range[1] | An ATP-competitive inhibitor of PKC. |
| v-Abl | 0.4 | A viral oncogenic tyrosine kinase. |
| FLT1 (VEGFR-1) | 1 | A receptor tyrosine kinase involved in angiogenesis. |
| Protein Kinase A (PKA) | 160 | A serine/threonine kinase involved in various signaling pathways. |
Key Non-CDK Signaling Pathways Targeted by this compound
The off-target activity of this compound implicates its involvement in several critical signaling pathways beyond cell cycle regulation. Understanding these pathways is essential for elucidating the broader biological effects of the compound.
Protein Kinase C α (PKCα) Signaling
PKCα is a serine/threonine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis. It is a key component of the diacylglycerol (DAG) and inositol triphosphate (IP3) signaling cascade.
v-Abl Signaling Pathway
v-Abl is a constitutively active tyrosine kinase encoded by the Abelson murine leukemia virus, and it is a potent oncoprotein. It activates multiple downstream pathways that drive cell proliferation and survival, making it a critical target in certain cancers.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers a cascade of events leading to endothelial cell proliferation, migration, and survival. While this compound is reported to inhibit FLT1 (VEGFR-1), its potential impact on the closely related VEGFR-2 signaling is of significant interest in the context of anti-angiogenic therapies.
Experimental Protocols for Key Assays
The determination of the inhibitory activity of this compound against its off-target kinases relies on robust biochemical assays. Below are representative protocols for assessing the inhibition of PKCα, v-Abl, and VEGFR-2.
Protocol 1: In Vitro PKCα Kinase Assay
This protocol describes a common method for measuring the activity of PKCα and the inhibitory effect of compounds like this compound.
-
Objective: To determine the IC50 value of this compound for PKCα.
-
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific substrate by PKCα. The amount of incorporated radioactivity is proportional to the enzyme activity.
-
Materials:
-
Recombinant human PKCα
-
PKC substrate (e.g., myelin basic protein or a specific peptide)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
This compound (serially diluted)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKC substrate, and recombinant PKCα.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Protocol 2: In Vitro v-Abl Kinase Assay
This protocol outlines a method for assessing the inhibition of v-Abl tyrosine kinase activity.
-
Objective: To determine the IC50 value of this compound for v-Abl.
-
Principle: This assay measures the phosphorylation of a tyrosine-containing substrate by v-Abl using an antibody that specifically recognizes the phosphorylated substrate.
-
Materials:
-
Recombinant v-Abl kinase
-
Tyrosine kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (serially diluted)
-
Anti-phosphotyrosine antibody conjugated to a detectable label (e.g., HRP)
-
ELISA plate
-
Substrate for the detection label (e.g., TMB for HRP)
-
Plate reader
-
-
Procedure:
-
Coat an ELISA plate with the tyrosine kinase substrate.
-
Prepare a reaction mixture containing kinase buffer and recombinant v-Abl.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
Wash the plate to remove the enzyme and ATP.
-
Add the anti-phosphotyrosine antibody and incubate.
-
Wash the plate to remove unbound antibody.
-
Add the detection substrate and measure the signal using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This protocol details a method for measuring the inhibition of VEGFR-2 kinase activity.
-
Objective: To determine the IC50 value of this compound for VEGFR-2.
-
Principle: This assay is a luminescence-based method that measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity.
-
Materials:
-
Recombinant human VEGFR-2
-
VEGFR-2 substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serially diluted)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
Luminometer
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 substrate, and recombinant VEGFR-2.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the kinase reaction and measure the remaining ATP using the luminescent kinase assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
This compound and the Inflammatory Response: Inhibition of the NF-κB Pathway
Recent studies have highlighted a role for this compound in modulating the inflammatory response, specifically by inhibiting the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines. This effect is linked to the inhibition of the NF-κB signaling pathway.
Experimental Workflow: Investigating the Effect of this compound on LPS-Induced NF-κB Activation
The following workflow describes a typical experimental approach to validate the inhibitory effect of this compound on the NF-κB pathway in macrophages.
This workflow allows researchers to quantify the impact of this compound on both the downstream output of the NF-κB pathway (cytokine secretion) and a key mechanistic step (NF-κB nuclear translocation).
Conclusion
The biological activity of this compound is not limited to its potent inhibition of CDKs. Its interactions with other kinases, such as PKCα, v-Abl, and VEGFR-1, as well as its modulation of the NF-κB-mediated inflammatory response, reveal a more complex pharmacological profile. This in-depth technical guide provides researchers and drug development professionals with the necessary quantitative data, experimental methodologies, and pathway visualizations to further investigate and potentially exploit these non-canonical activities of this compound. A thorough understanding of these off-target effects is critical for the rational design of future experiments and the potential clinical application of this and related kinase inhibitors.
References
Initial Screening of CGP60474 in Novel Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening of CGP60474, a potent cyclin-dependent kinase (CDK) inhibitor, in emerging and novel disease models. As research expands beyond oncology, understanding the methodologies for evaluating this compound in new therapeutic areas is critical. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate the design and execution of preclinical studies.
Introduction to this compound
This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of several cyclin-dependent kinases, thereby blocking their enzymatic activity. Its primary targets include CDK1, CDK2, CDK5, and CDK9.[1] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest, primarily at the G1/S transition, and trigger apoptosis.[2][3] While extensively studied in the context of cancer, its mechanism of action suggests potential therapeutic applications in other diseases characterized by aberrant cell proliferation, inflammation, or neuronal dysfunction.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against various kinases and provide a template for presenting data from initial screening assays in novel disease models.
Table 1: Inhibitory Activity of this compound Against Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) |
| CDK1/Cyclin B | 26 |
| CDK2/Cyclin E | 3 |
| CDK2/Cyclin A | 4 |
| CDK4/Cyclin D1 | 216 |
| CDK5/p25 | 10 |
| CDK7/Cyclin H | 200 |
| CDK9/Cyclin T | 13 |
Data sourced from Selleck Chemicals.[1]
Table 2: Template for Reporting Cell Viability Data (e.g., MTT or CCK-8 Assay)
| Disease Model | Cell Type / Organoid Line | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Neurodegenerative | iPSC-derived Neurons | 0.1 | 48 | ||
| 1 | 48 | ||||
| 10 | 48 | ||||
| Inflammatory | Macrophage Cell Line | 0.1 | 24 | ||
| 1 | 24 | ||||
| 10 | 24 | ||||
| Cardiovascular | iPSC-derived Cardiomyocytes | 0.1 | 72 | ||
| 1 | 72 | ||||
| 10 | 72 |
Table 3: Template for Reporting Apoptosis Data (e.g., Annexin V/PI Staining)
| Disease Model | Cell Type / Organoid Line | This compound Concentration (µM) | Treatment Duration (h) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Neurodegenerative | iPSC-derived Neurons | 1 | 48 | ||
| Inflammatory | Macrophage Cell Line | 1 | 24 | ||
| Cardiovascular | iPSC-derived Cardiomyocytes | 1 | 72 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for various novel disease models, including patient-derived induced pluripotent stem cells (iPSCs) and organoids.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cells in a given disease model.
Materials:
-
Cells or organoids of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells or organoids in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Cells or dissociated organoids
-
This compound stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells or organoids with the desired concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect the cells (including any floating cells in the supernatant) and wash them with cold PBS. For organoids, dissociate them into a single-cell suspension using an appropriate enzyme.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cells or dissociated organoids
-
This compound stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells or organoids with this compound for a time course (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its initial screening.
Caption: Mechanism of action of this compound via inhibition of multiple CDKs.
Caption: Experimental workflow for the initial screening of this compound.
Application in Novel Disease Models: Proposed Screening Strategies
Given the limited published data on this compound in novel disease models, this section proposes screening strategies based on its known mechanism of action and the pathophysiology of the diseases.
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
Rationale: Aberrant CDK5 activity is implicated in the pathology of several neurodegenerative diseases, contributing to neuronal cell death.[4] this compound's potent inhibition of CDK5 makes it a candidate for neuroprotection.
Screening in iPSC-derived Neurons:
-
Model: Generate neurons from iPSCs derived from patients with genetic forms of neurodegenerative diseases or from healthy donors.
-
Assays:
-
Neurotoxicity Rescue: Induce neurotoxicity with known stressors (e.g., Aβ oligomers for Alzheimer's models, MPP+ for Parkinson's models) and co-treat with this compound. Assess cell viability and apoptosis.
-
Neurite Outgrowth: Analyze the effect of this compound on neurite length and branching in developing or stressed neurons.[4]
-
Synaptic Function: Evaluate changes in synaptic protein expression and electrophysiological properties in mature neuronal cultures.
-
Inflammatory Diseases (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease)
Rationale: CDK9 is a key regulator of transcriptional elongation and is involved in the expression of pro-inflammatory cytokines.[5] Inhibition of CDK9 by this compound could therefore have anti-inflammatory effects.
Screening in Immune Cell Models:
-
Model: Use primary immune cells (e.g., macrophages, T cells) or relevant cell lines (e.g., RAW 264.7).
-
Assays:
-
Cytokine Production: Stimulate cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) and measure the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the presence of this compound using ELISA or multiplex assays.
-
Gene Expression: Analyze the mRNA levels of inflammatory genes using qRT-PCR.
-
NF-κB Signaling: Investigate the effect of this compound on the activation of the NF-κB signaling pathway, a central regulator of inflammation.
-
Cardiovascular Diseases (e.g., Cardiac Hypertrophy, Heart Failure)
Rationale: Cell cycle re-entry in terminally differentiated cardiomyocytes is a hallmark of certain cardiovascular pathologies.[6] CDK inhibitors may prevent this pathological cell cycling.
Screening in iPSC-derived Cardiomyocytes (iPSC-CMs):
-
Model: Use iPSC-CMs, which can form beating syncytia and model aspects of cardiac physiology and disease.
-
Assays:
-
Cardiotoxicity: Assess the baseline toxicity of this compound on iPSC-CM viability and beating frequency to establish a therapeutic window.[7]
-
Hypertrophy Model: Induce a hypertrophic response using agents like endothelin-1 or phenylephrine. Evaluate the ability of this compound to prevent hypertrophic markers (e.g., increased cell size, expression of fetal genes).
-
Electrophysiology: Use multi-electrode arrays to assess for any pro-arrhythmic effects of this compound.
-
Conclusion
This compound is a potent pan-CDK inhibitor with a well-defined mechanism of action in the context of cell cycle regulation and transcription. While its initial development focused on oncology, its inhibitory profile suggests a broader therapeutic potential. This guide provides a framework for the initial screening of this compound in novel disease models, including those for neurodegenerative, inflammatory, and cardiovascular diseases. The detailed protocols and data presentation templates are intended to support researchers in designing and executing robust preclinical studies to explore these new therapeutic avenues. Future investigations using these advanced models will be crucial in defining the clinical potential of this compound beyond cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell cycle arrest mediated by the MEK/mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK5 Deficiency Does not Impair Neuronal Differentiation of Human Induced Pluripotent Stem Cells but Affects Neurite Outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the Cardiovascular Toxicities of CDK4/6 Inhibitors: A Real-World Pharmacovigilance Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adverse Cardiovascular Events Associated With Cyclin‐Dependent Kinase 4/6 Inhibitors in Patients With Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of CGP60474 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of the cyclin-dependent kinase (CDK) inhibitor, CGP60474, using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with significant activity against Cdk1, Cdk2, and Cdk5.[1][2] It is widely used in cell biology and cancer research to study cell cycle regulation. Accurate preparation of stock solutions is the first critical step for any in vitro or in vivo experiment. Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's high solubility. This protocol outlines the standardized procedure for preparing a 10 mM stock solution of this compound in DMSO.
Quantitative Data Summary
The key properties and storage recommendations for this compound are summarized in the table below. These values are essential for accurate calculations and proper handling.
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₈ClN₅O | [2] |
| Molecular Weight (M.Wt) | 355.82 g/mol | |
| CAS Number | 164658-13-3 | [2] |
| Purity | ≥98% | |
| Maximum Solubility in DMSO | Up to 100 mM | |
| Appearance | Solid | [2] |
| Storage of Solid Compound | -20°C | |
| Storage of Stock Solution | 6 months at -80°C or 2 weeks at 4°C in DMSO | [3] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound. It is recommended to use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the solubility of the compound.[1][4]
Materials and Equipment
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Step-by-Step Procedure
-
Pre-Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Calculation of Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 355.82 g/mol x 1000 mg/g = 3.56 mg
-
Weighing: Carefully weigh out the calculated mass (e.g., 3.56 mg) of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to the microcentrifuge tube containing the powder. For 3.56 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term stability (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[3]
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Safety and Handling
-
This compound is a potent bioactive compound. Handle with care, avoiding contact with skin and eyes.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound and its solutions.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin.[5] Exercise caution and prevent skin contact.
-
All handling should be performed in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of pRb Phosphorylation Using CGP60474
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, a process primarily mediated by cyclin-dependent kinases (CDKs). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby inhibiting the expression of genes required for the transition from the G1 to the S phase of the cell cycle. Sequential phosphorylation of pRb by CDK4/6-cyclin D complexes in early to mid-G1, followed by CDK2-cyclin E complexes in late G1, leads to its hyperphosphorylation.[1][2] This "hyperphosphorylated" pRb releases E2F, allowing for the transcription of S-phase genes and subsequent cell cycle progression.[1][2]
CGP60474 is a potent and selective ATP-competitive inhibitor of several cyclin-dependent kinases. It exhibits significant inhibitory activity against CDK1/B, CDK2/E, CDK2/A, CDK4/D, CDK5/p25, and CDK9/T with IC50 values of 26, 3, 4, 216, 10, and 13 nM, respectively.[3][4] Its potent inhibition of CDKs involved in pRb phosphorylation makes it a valuable tool for studying the role of pRb signaling in cell cycle control and for investigating the therapeutic potential of CDK inhibition in diseases like cancer.
These application notes provide a detailed protocol for utilizing this compound in a Western blot analysis to investigate its effect on the phosphorylation of pRb at key serine residues (Ser780, Ser795, and Ser807/811).
Signaling Pathway of pRb Phosphorylation and Inhibition by this compound
The following diagram illustrates the signaling pathway leading to pRb phosphorylation and the points of inhibition by this compound.
Caption: pRb phosphorylation pathway and this compound inhibition.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, which has an intact Rb pathway) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Synchronization (Optional): For a more uniform cell population, synchronize the cells at the G1/S boundary. This can be achieved by serum starvation for 24-48 hours, followed by the addition of serum to stimulate cell cycle re-entry.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Treat the cells for a specified period. For time-course experiments, treatment times can range from 1 to 24 hours.
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS.
Preparation of Cell Lysates
-
Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading for the Western blot.
Western Blot Analysis
The following diagram outlines the key steps of the Western blot workflow.
Caption: Western blot experimental workflow.
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% gradient SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser780, Ser795, or Ser807/811) and total pRb overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-pRb bands to the total pRb and the loading control bands.
Data Presentation
The following tables present hypothetical quantitative data for a dose-response and a time-course experiment using this compound, based on its known IC50 values and the expected effects of CDK inhibition on pRb phosphorylation.
Table 1: Dose-Response Effect of this compound on pRb Phosphorylation
| This compound Concentration (nM) | Relative p-pRb (Ser780) Level (%) | Relative p-pRb (Ser795) Level (%) | Relative p-pRb (Ser807/811) Level (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 10 | 85 ± 4.5 | 78 ± 5.3 | 82 ± 4.1 |
| 30 | 52 ± 3.8 | 45 ± 4.2 | 48 ± 3.5 |
| 100 | 21 ± 2.5 | 18 ± 2.1 | 20 ± 2.3 |
| 300 | 8 ± 1.2 | 6 ± 1.0 | 7 ± 1.1 |
| 1000 | 2 ± 0.5 | 1 ± 0.4 | 2 ± 0.6 |
Data are presented as mean ± standard deviation (n=3) and are normalized to the vehicle control. This is hypothetical data for illustrative purposes.
Table 2: Time-Course Effect of 100 nM this compound on pRb Phosphorylation
| Treatment Time (hours) | Relative p-pRb (Ser780) Level (%) | Relative p-pRb (Ser795) Level (%) | Relative p-pRb (Ser807/811) Level (%) |
| 0 | 100 ± 5.5 | 100 ± 6.3 | 100 ± 5.1 |
| 1 | 75 ± 4.9 | 70 ± 5.8 | 72 ± 4.7 |
| 4 | 42 ± 3.7 | 38 ± 4.1 | 40 ± 3.9 |
| 8 | 25 ± 2.8 | 22 ± 3.0 | 24 ± 2.6 |
| 12 | 15 ± 1.9 | 12 ± 2.1 | 14 ± 1.8 |
| 24 | 10 ± 1.5 | 8 ± 1.7 | 9 ± 1.4 |
Data are presented as mean ± standard deviation (n=3) and are normalized to the 0-hour time point. This is hypothetical data for illustrative purposes.
Conclusion
This document provides a comprehensive guide for using the CDK inhibitor this compound to study pRb phosphorylation via Western blot analysis. The detailed protocols and illustrative data tables offer a framework for researchers to design and execute experiments aimed at understanding the intricate regulation of the cell cycle by the pRb pathway and the mechanism of action of CDK inhibitors. The provided diagrams visually summarize the key biological and experimental workflows.
References
- 1. Differential Regulation of Retinoblastoma Tumor Suppressor Protein by G1 Cyclin-Dependent Kinase Complexes In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of phosphorylation of pRB and its regulatory proteins in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK4 phosphorylation status and a linked gene expression profile predict sensitivity to palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Guide for a Cell Viability Assay with CGP60474
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK4.[1][2] These kinases are critical regulators of cell cycle progression, particularly at the G1/S transition.[3][4][5] By inhibiting these CDKs, this compound prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state.[1][2] Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and thereby inducing cell cycle arrest at the G1/S checkpoint.[1][2] This mechanism makes this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides a detailed protocol for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay. The protocol is optimized for researchers in academic and industrial settings working on drug discovery and development.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway targeted by this compound, leading to cell cycle arrest.
Experimental Workflow
The overall workflow for the cell viability assay is depicted below.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format and can be adapted for other formats.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Human osteosarcoma cell line (U2-OS) or human breast cancer cell line (MCF-7)
-
Complete growth medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
1. Preparation of this compound Stock Solution
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
2. Cell Seeding
-
Culture U2-OS or MCF-7 cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete growth medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
3. This compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
4. MTT Assay
-
After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine IC₅₀ Value: The IC₅₀ value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software like GraphPad Prism.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |
| 0.1 | 1.18 ± 0.06 | 94.4 ± 4.8 |
| 1 | 0.95 ± 0.05 | 76.0 ± 4.0 |
| 10 | 0.62 ± 0.04 | 49.6 ± 3.2 |
| 50 | 0.25 ± 0.02 | 20.0 ± 1.6 |
| 100 | 0.15 ± 0.01 | 12.0 ± 0.8 |
Table 1: Example of data presentation for a cell viability assay with this compound on U2-OS cells after 48 hours of treatment. Data are presented as mean ± standard deviation (SD) from three independent experiments.
Conclusion
This application note provides a comprehensive, step-by-step guide for conducting a cell viability assay to evaluate the cytotoxic effects of the CDK inhibitor this compound. By following this protocol, researchers can obtain reliable and reproducible data to determine the IC₅₀ value of this compound in relevant cancer cell lines, contributing to the understanding of its therapeutic potential.
References
- 1. Inhibition of Rb phosphorylation leads to mTORC2-mediated activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation-induced Conformational Changes in the Retinoblastoma Protein Inhibit E2F Transactivation Domain Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CGP60474 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating high efficacy against CDK1, CDK2, CDK5, and CDK9. Its activity profile suggests potential therapeutic applications in oncology and inflammatory diseases. These application notes provide a comprehensive overview of the available in vivo administration data for this compound in mouse models and offer generalized protocols for its evaluation in preclinical cancer studies, based on common practices for CDK inhibitors.
Quantitative Data Summary
Currently, published in vivo data for this compound in mouse models is limited. The following table summarizes the key parameters from a study in an LPS-induced endotoxemia model.
| Parameter | Value | Mouse Model | Outcome | Reference |
| Dose | 10 mg/kg | C57Bl/6 | Reduced plasma IL-6 levels and increased survival rate. | [1][2][3] |
| Administration Route | Intraperitoneal (i.p.) | C57Bl/6 | Reduced plasma IL-6 levels and increased survival rate. | [1][2][3] |
| Frequency | Not specified | C57Bl/6 | Reduced plasma IL-6 levels and increased survival rate. | [1][2][3] |
| Vehicle | Not specified | C57Bl/6 | Reduced plasma IL-6 levels and increased survival rate. | [1][2][3] |
Signaling Pathways of this compound
This compound primarily exerts its effects through the inhibition of CDKs, which are crucial regulators of the cell cycle. By inhibiting CDKs, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints, leading to an anti-proliferative effect in cancer cells. Additionally, this compound has been shown to modulate inflammatory signaling pathways by inhibiting the secretion of pro-inflammatory cytokines.
Figure 1: Simplified signaling pathway of this compound's dual action on cell cycle and inflammation.
Experimental Protocols
Due to the limited specific in vivo data for this compound in cancer models, the following protocols are generalized based on standard practices for evaluating CDK inhibitors in mouse xenograft models. Researchers should optimize these protocols for their specific experimental needs.
General Workflow for In Vivo Efficacy Studies
Figure 2: General experimental workflow for in vivo efficacy studies of this compound.
Mouse Models
Choice of mouse model is critical and will depend on the research question.
-
Xenograft Models: Human cancer cell lines (e.g., from breast, colon, lung, prostate, or ovarian cancer) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or nu/nu).
-
Genetically Engineered Mouse Models (GEMMs): These models spontaneously develop tumors in the relevant tissue, providing a more physiologically relevant context.
Preparation and Formulation of this compound
-
Solubility: this compound is soluble in DMSO. For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a vehicle suitable for injection.
-
Vehicle: A common vehicle for intraperitoneal or oral administration of small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline or corn oil. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. A sample vehicle formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The exact formulation should be optimized for solubility and stability.
Administration and Dosage (General Guidance)
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) may also be considered if pharmacokinetic data suggests good oral bioavailability.
-
Dosage: Based on the single available study, a starting dose of 10 mg/kg can be considered. However, a dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and the optimal effective dose for the specific cancer model. Doses for other CDK inhibitors in mouse models often range from 25 to 100 mg/kg.
-
Frequency: A once-daily (QD) or twice-daily (BID) dosing schedule is typical for small molecule inhibitors. The frequency should be determined based on the compound's half-life, if known, or through pilot efficacy studies.
Experimental Procedure (Example: Subcutaneous Xenograft Model)
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Cell Implantation: Inject 1 x 10^6 to 10 x 10^6 cells, resuspended in a suitable medium (e.g., PBS or Matrigel), subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (Volume = 0.5 x length x width^2) two to three times per week.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
Treatment:
-
Treatment Group: Administer this compound at the determined dose and schedule.
-
Control Group: Administer the vehicle solution at the same volume and schedule.
-
-
Monitoring:
-
Continue to measure tumor volume regularly.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint:
-
Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Excise the tumors and measure their final weight.
-
Collect tumors and other relevant tissues for downstream analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, or Western blotting for pharmacodynamic markers like phosphorylated Rb).
-
Concluding Remarks
The available in vivo data for this compound is currently limited to a single study in an endotoxemia model. The provided general protocols for cancer models are intended as a starting point for researchers. It is imperative to conduct thorough dose-finding and toxicity studies for this compound in the specific mouse model of interest before proceeding with large-scale efficacy experiments. Further investigation into the pharmacokinetics and pharmacodynamics of this compound will be crucial for its clinical development.
References
Measuring the Kinase Inhibitory Activity of CGP60474: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for measuring the inhibitory activity of CGP60474, a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs). This compound has demonstrated significant inhibitory effects against several key cell cycle regulators, making it a valuable tool for cancer research and drug development.[1][2][3][4] This application note outlines the principles of a common biochemical kinase assay, provides a step-by-step protocol for its implementation, and presents data on the inhibitory profile of this compound against various CDKs. The provided protocols are adaptable for high-throughput screening and detailed mechanistic studies.
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] this compound has emerged as a potent inhibitor of several CDKs, including CDK1/Cyclin B, CDK2/Cyclin A, and CDK2/Cyclin E, with IC50 values in the nanomolar range.[1][2][3] It also exhibits activity against other kinases such as PKCα at higher concentrations.[4]
This application note details a robust and widely used biochemical method, the ADP-Glo™ Kinase Assay, to quantify the inhibitory potency of this compound. This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[8][9] The principles and protocols described herein can be adapted to various CDK-cyclin complexes and other kinase targets of this compound.
Signaling Pathway
The primary targets of this compound are CDKs, which are central regulators of cell cycle progression. The diagram below illustrates a simplified CDK-mediated signaling pathway controlling the G1/S phase transition, a critical checkpoint often dysregulated in cancer.
Caption: Simplified CDK signaling pathway at the G1/S checkpoint targeted by this compound.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values of this compound against a panel of human cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| CDK1/Cyclin B | 17 - 26 |
| CDK2/Cyclin A | 4 - 80 |
| CDK2/Cyclin E | 3 - 50 |
| CDK4/Cyclin D | 216 - 700 |
| CDK5/p25 | 9.5 - 10 |
| CDK7/Cyclin H | 200 - 220 |
| CDK9/Cyclin T | 13 |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.[1][2][3][4]
Experimental Protocols
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the produced ADP into ATP and to generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.[8][9]
Materials and Reagents
-
Enzyme: Recombinant human CDK1/Cyclin B, CDK2/Cyclin A, or other target kinase.
-
Substrate: A suitable substrate for the target kinase (e.g., Histone H1 for CDK1/Cyclin B).
-
ATP: Adenosine 5'-triphosphate.
-
Assay Kit: ADP-Glo™ Kinase Assay kit (Promega or similar).
-
Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Plate Reader: A luminometer capable of reading multi-well plates.
Experimental Workflow Diagram
Caption: Experimental workflow for the ADP-Glo™ kinase assay to determine this compound activity.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
Create a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare the kinase, substrate, and ATP solutions in kinase reaction buffer at the desired concentrations. The optimal concentrations should be determined empirically, but a starting point is often the Km value of ATP for the specific kinase.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control (buffer with the same DMSO concentration) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and substrate. Add 10 µL of this mix to each well.
-
Prepare a no-enzyme control (background) and a positive control (enzyme without inhibitor).
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Troubleshooting
-
High Background Signal: This could be due to ATP contamination in the enzyme or substrate preparations. Ensure high-purity reagents are used.
-
Low Signal-to-Background Ratio: Optimize enzyme and substrate concentrations. Increase the incubation time for the kinase reaction, ensuring it remains within the linear range.
-
Poor Z'-factor: This indicates high variability in the assay. Ensure accurate and consistent pipetting. Optimize reagent concentrations and incubation times.
Conclusion
This application note provides a comprehensive guide to measuring the inhibitory activity of this compound against its target kinases using the ADP-Glo™ kinase assay. The detailed protocol and supporting information enable researchers to reliably determine the potency of this and other kinase inhibitors. The adaptability of this assay makes it a valuable tool for both primary screening and detailed mechanistic studies in the field of drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 4. rndsystems.com [rndsystems.com]
- 5. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action [mdpi.com]
- 7. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bmglabtech.com [bmglabtech.com]
Application of CGP60474 in Flow Cytometry for Cell Cycle Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1 and CDK2. These kinases are crucial regulators of cell cycle progression, particularly at the G1/S transition. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors like this compound valuable tools for cancer research and potential therapeutic agents. Flow cytometry, a powerful technique for single-cell analysis, is widely used to determine the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). This document provides detailed application notes and protocols for utilizing this compound to induce cell cycle arrest and its subsequent analysis by flow cytometry. The primary focus is on the use of this compound in the U2OS osteosarcoma cell line, where it has been shown to cause a reversible G1/S phase arrest.
Mechanism of Action: Inducing G1/S Cell Cycle Arrest
This compound exerts its effect by competitively binding to the ATP-binding pocket of CDKs, primarily CDK1 and CDK2. The inhibition of these kinases prevents the phosphorylation of key substrates required for progression from the G1 to the S phase of the cell cycle. A critical substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes necessary for DNA replication. By inhibiting CDK2, this compound ensures that Rb remains in its active, hypophosphorylated state, thereby blocking the G1/S transition and causing cells to accumulate in the G1 phase.
Data Presentation
The following table illustrates the expected dose-dependent effect of this compound on the cell cycle distribution of U2OS cells after a 24-hour treatment. Data is presented as the percentage of cells in each phase of the cell cycle, as determined by flow cytometry with propidium iodide staining.
Note: The following data is a representative example and should be generated by the user's own experiments. Specific values may vary depending on the experimental conditions and cell line.
| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| 0.5 | 58.7 ± 3.1 | 28.1 ± 2.2 | 13.2 ± 1.5 |
| 1.0 | 72.3 ± 4.5 | 18.5 ± 2.8 | 9.2 ± 1.8 |
| 2.5 | 85.1 ± 3.8 | 9.7 ± 1.7 | 5.2 ± 1.1 |
| 5.0 | 88.9 ± 2.9 | 6.3 ± 1.3 | 4.8 ± 0.9 |
Experimental Protocols
Protocol 1: Treatment of U2OS Cells with this compound
This protocol outlines the procedure for treating U2OS cells with this compound to induce G1 phase cell cycle arrest.
Materials:
-
U2OS cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed U2OS cells in 6-well plates at a density that will allow for exponential growth for the duration of the experiment (e.g., 2 x 10^5 cells/well). Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.5 µM to 5 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period. A 24-hour incubation is a common starting point for cell cycle analysis.
-
Cell Harvesting:
-
For adherent cells like U2OS, aspirate the medium.
-
Wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with 1 mL of complete culture medium.
-
Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide
This protocol describes the staining of this compound-treated cells with propidium iodide (PI) for DNA content analysis by flow cytometry.
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours. This step fixes and permeabilizes the cells.
-
-
Washing:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 1 mL of PBS. Centrifuge and decant the supernatant after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes. The RNase A will degrade any double-stranded RNA, ensuring that PI only binds to DNA.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and appropriate emission filters for PI (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced G1/S Arrest
Caption: this compound inhibits CDK2, preventing Rb phosphorylation and subsequent G1/S transition.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle using flow cytometry.
Application Notes and Protocols: Pre-treatment Incubation of CGP60474 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the pre-treatment incubation of MCF-7 human breast cancer cells with CGP60474, a potent cyclin-dependent kinase (CDK) inhibitor. This compound primarily targets CDK1 and CDK2, key regulators of the cell cycle, making it a valuable tool for studying cell cycle progression and for potential therapeutic applications. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
MCF-7 is a widely used human breast cancer cell line that is positive for estrogen and progesterone receptors. The proliferation of MCF-7 cells is heavily dependent on the activity of cyclin-dependent kinases (CDKs), which drive the cell through the various phases of the cell cycle. This compound is a small molecule inhibitor with high potency against CDK1 and CDK2. Inhibition of these kinases in MCF-7 cells is expected to induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and subsequently inhibit cell proliferation. The optimal pre-treatment incubation time for this compound can vary depending on the specific experimental endpoint, such as assessing kinase activity, analyzing cell cycle distribution, or measuring long-term effects on cell viability.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various cyclin-dependent kinases. This data is crucial for determining the appropriate concentration range for treating MCF-7 cells.
| Cyclin-Dependent Kinase | IC50 (nM) |
| CDK1/Cyclin B | 26 |
| CDK2/Cyclin E | 3 |
| CDK2/Cyclin A | 4 |
| CDK4/Cyclin D1 | 216 |
| CDK5/p25 | 10 |
| CDK7/Cyclin H | 200 |
| CDK9/Cyclin T | 13 |
Data sourced from publicly available information on Selleck Chemicals.[1]
Experimental Protocols
Materials
-
MCF-7 cells (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Cell culture flasks, plates, and other necessary consumables
-
Flow cytometer
-
Western blot apparatus and reagents
-
Cell viability assay kit (e.g., MTT, WST-1)
Cell Culture
MCF-7 cells should be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Short-Term Incubation for Kinase Activity Assay
This protocol is designed to assess the direct inhibitory effect of this compound on CDK1 and CDK2 activity within the cell. Based on protocols for similar CDK inhibitors, a short incubation time is sufficient to observe direct target engagement.
-
Cell Seeding: Seed MCF-7 cells in a 10 cm dish and grow to 70-80% confluency.
-
Pre-treatment: Treat the cells with the desired concentration of this compound (e.g., 10 nM - 1 µM) for 1 hour . A vehicle control (DMSO) should be run in parallel.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Immunoprecipitation: Immunoprecipitate CDK1 or CDK2 from the cell lysates using specific antibodies.
-
Kinase Assay: Perform an in vitro kinase assay using a appropriate substrate (e.g., Histone H1 for CDK1/2) and radiolabeled ATP.
-
Analysis: Analyze the results by autoradiography and quantify the kinase activity.
Protocol 2: Mid-Term Incubation for Cell Cycle Analysis
This protocol aims to determine the effect of this compound on cell cycle distribution. An incubation time of 24 hours is typically sufficient to observe significant changes in cell cycle phases.
-
Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency after 24 hours of treatment.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours .
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a DNA intercalating dye (e.g., propidium iodide) containing RNase.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Long-Term Incubation for Cell Proliferation and Viability Assays
This protocol is used to evaluate the long-term effects of this compound on cell growth and survival. Incubation times of 48 to 72 hours are common for these types of assays.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a low density.
-
Pre-treatment: The following day, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for 48 to 72 hours .
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or WST-1) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.
Visualizations
Signaling Pathway of CDK1/2 Inhibition
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and how their inhibition by this compound leads to cell cycle arrest.
Caption: this compound inhibits CDK1/2, blocking Rb phosphorylation and progression to mitosis.
Experimental Workflow for Cell Cycle Analysis
This diagram outlines the key steps involved in analyzing the effects of this compound on the MCF-7 cell cycle.
Caption: Workflow for assessing this compound's effect on MCF-7 cell cycle distribution.
References
Application Notes and Protocols: Combining CGP60474 with Other Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK2, CDK4, CDK5, and CDK9.[1][2] By targeting the cell cycle machinery, this compound can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, and promote apoptosis in cancer cells. The central role of CDKs in cell proliferation makes them a compelling target for anticancer therapies.
Combining therapeutic agents is a cornerstone of modern oncology, with the goal of achieving synergistic effects, overcoming drug resistance, and reducing toxicity.[3][4] The combination of a cell cycle inhibitor like this compound with traditional chemotherapeutic agents that act through different mechanisms, such as DNA damage or microtubule disruption, presents a rational strategy for enhancing anticancer efficacy.[5]
These application notes provide a comprehensive guide for researchers to design, execute, and interpret experiments evaluating the combination of this compound with other chemotherapeutic agents. The protocols and principles outlined here are based on established methodologies for assessing drug interactions.
Rationale for Combination Therapy
The efficacy of combining this compound with other anticancer drugs can be synergistic, additive, or antagonistic, depending on the specific agents, their mechanisms of action, and the treatment schedule.[5][6]
-
Synergism: The combined effect of the two drugs is greater than the sum of their individual effects.[7] For example, a DNA-damaging agent might arrest cells at a specific cell cycle checkpoint where they are more sensitive to the effects of a CDK inhibitor like this compound.
-
Antagonism: The combined effect is less than the sum of their individual effects.[8] For instance, if this compound induces a strong G1 arrest, it may reduce the efficacy of a chemotherapeutic agent that specifically targets cells in the S or M phase.[4]
-
Scheduling Dependence: The order of drug administration can significantly impact the outcome.[6] Pre-treatment with a chemotherapeutic agent might synchronize cells in a particular phase of the cell cycle, priming them for enhanced sensitivity to subsequent treatment with this compound.
Data Presentation: Templates for Quantitative Analysis
Clear and structured data presentation is crucial for comparing the efficacy of different drug combinations. The following tables serve as templates for summarizing key quantitative data from in vitro experiments.
Table 1: IC50 Values of Single Agents and Combinations
| Cell Line | Agent | IC50 (nM/µM) |
| Example: MCF-7 | This compound | e.g., 50 nM |
| Chemotherapeutic X | e.g., 1 µM | |
| This compound + Chemo X (1:20 ratio) | e.g., 25 nM (this compound) |
Table 2: Combination Index (CI) Values for Synergy Determination
The Combination Index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[9][10]
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| Example: MCF-7 | This compound + Chemo X | 0.50 (IC50) | e.g., 0.7 | Synergism |
| 0.75 (IC75) | e.g., 0.5 | Strong Synergism | ||
| 0.90 (IC90) | e.g., 0.4 | Strong Synergism |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapeutic agents.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/WST-1 Assay)
This protocol determines the effect of single agents and their combinations on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or SDS-HCl solution for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium. For combination studies, prepare mixtures at fixed ratios (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT/WST-1 Addition: Add 10-20 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals. If using WST-1, the formazan product is water-soluble.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each agent and combination using non-linear regression analysis. Calculate the Combination Index (CI) to assess synergy.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following drug treatment using flow cytometry.[11][12]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of drug treatment on cell cycle distribution.[13][14]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and chemotherapeutic agent
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the drugs for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Promising preclinical data on combined JAK, PIM, and CDK4/6 inhibition in MPN [mpn-hub.com]
- 2. selleckchem.com [selleckchem.com]
- 3. oncologynews.com.au [oncologynews.com.au]
- 4. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle dependent antagonistic interactions between paclitaxel and carboplatin in combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergy between chemotherapeutic agents and CTLA-4 blockade in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasensitive response explains the benefit of combination chemotherapy despite drug antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Effects of a protein kinase C inhibitor combined with cisplatin on non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Preclinical studies performed in appropriate models could help identify optimal timing of combined chemotherapy and immunotherapy [frontiersin.org]
- 14. Protection of cisplatin cytotoxicity by an inactive cyclin-dependent kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Long-Term Storage and Stability of CGP60474 Solutions
Introduction
CGP60474 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its ability to induce cell cycle arrest makes it a valuable tool in cancer research and cell biology.[2] It also inhibits Protein Kinase C alpha (PKCα) at low micromolar concentrations.[2] Given its use in sensitive biological assays, ensuring the stability and integrity of this compound solutions is critical for reproducible and reliable experimental results. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound.
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experimental workflows.
Section 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈ClN₅O | [4] |
| Molecular Weight | 355.82 g/mol | [5] |
| CAS Number | 164658-13-3 | [4] |
| Purity | ≥98% | [4] |
Section 2: Recommended Solvents and Solution Preparation
This compound is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Soluble up to 100 mM (or 71 mg/mL).[1][6][2][5] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Incompatible Solvents:
Section 3: Long-Term Storage and Stability
Proper storage is essential to prevent degradation and maintain the biological activity of this compound. The stability of the compound depends on its form (solid powder or solution) and the storage temperature.
Storage Recommendations Summary
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid Powder | N/A | -20°C | ≥ 4 years | Store desiccated.[1][4] |
| Stock Solution | DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | DMSO | -20°C | 1 month | Suitable for short-term storage.[1] |
Key Handling Precautions:
-
Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquoting the stock solution into single-use volumes is highly recommended.[1]
-
In Vivo Preparations: For animal experiments, it is advised to prepare working solutions fresh on the day of use.[3]
-
Light Exposure: While specific photostability data is not widely published, as a general precaution for organic compounds, solutions should be protected from direct, prolonged light exposure.
Section 4: Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of this compound for in vitro use.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Pre-weigh Vial: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.56 mg of this compound (Molecular Weight: 355.82).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. Using the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The volume of each aliquot should be appropriate for a typical experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1]
Protocol 2: Experimental Workflow for Stability Assessment of this compound Solutions
Objective: To determine the stability of this compound in solution under various storage conditions over time.
Methodology Overview: This protocol employs High-Performance Liquid Chromatography (HPLC) as the primary analytical technique to quantify the concentration of the parent compound and detect the formation of degradation products.[7][8]
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or trifluoroacetic acid)
-
Temperature-controlled storage units (e.g., refrigerators, freezers, incubators)
Procedure:
-
Sample Preparation: Prepare a bulk solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution via a validated HPLC method. This serves as the baseline (100% integrity) measurement.
-
Aliquoting and Storage: Distribute the remaining solution into multiple vials and store them under a matrix of conditions to be tested.
-
Temperatures: -80°C, -20°C, 4°C, and room temperature.
-
Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C or -80°C to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles).
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.
-
HPLC Analysis:
-
Allow the sample to thaw completely and reach room temperature.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
Data Evaluation:
-
Purity Assessment: Calculate the peak area of the parent this compound compound. Stability is determined by comparing the peak area at each time point to the T=0 sample. A decrease in the main peak area suggests degradation.
-
Degradation Products: Look for the appearance of new peaks in the chromatogram, which indicate the formation of degradation products.
-
Quantification: Express the remaining this compound as a percentage of the initial concentration.
-
Caption: Workflow for assessing the long-term stability of this compound solutions.
Section 5: Mechanism of Action
This compound primarily functions by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By blocking the kinase activity of CDK/cyclin complexes, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest, typically at the G1/S and G2/M checkpoints.
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. rndsystems.com [rndsystems.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development and validation of a stability indicating isocratic HPLC method for gemcitabine with application to drug release from poly lactic-co-glycolic acid nanoparticles and enzymatic degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CGP60474 Concentration to Avoid Off-Target Kinase Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the kinase inhibitor CGP60474. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on optimizing its concentration to ensure on-target specificity.
Kinase Inhibition Profile of this compound
The following table summarizes the known on-target and off-target kinase inhibition data for this compound. Understanding this profile is critical for designing experiments and interpreting results.
| Target Family | Kinase | IC50 (nM) | KINOMEscan (% of Control @ 10µM) | Reference |
| On-Target | CDK2/cyclin E | 3 | Not Available | [1] |
| CDK2/cyclin A | 4 | Not Available | [1] | |
| CDK5/p25 | 10 | Not Available | [1] | |
| CDK9/cyclin T | 13 | Not Available | [1] | |
| CDK1/cyclin B | 26 | Not Available | [1] | |
| CDK4/cyclin D | 216 | Not Available | [1] | |
| CDK7/cyclin H | 200 | Not Available | [1] | |
| Off-Target | PKCα | 250 | Not Available | |
| v-Abl | 400 | Not Available | ||
| FLT1 | 1000 | Not Available | ||
| PKC isoforms | 1900 - >100,000 | Not Available | ||
| PKA | 160,000 | Not Available | ||
| CLK1 | Not Available | 0.8 | [2] | |
| CLK4 | Not Available | 1.1 | [2] | |
| DYRK1A | Not Available | 1.2 | [2] | |
| DYRK1B | Not Available | 1.5 | [2] | |
| GSK3A | Not Available | 3.3 | [2] | |
| GSK3B | Not Available | 2.4 | [2] | |
| HIPK2 | Not Available | 2.8 | [2] | |
| HIPK3 | Not Available | 1.9 | [2] | |
| MAPK14 (p38α) | Not Available | 4.4 | [2] | |
| MAPK11 (p38β) | Not Available | 5.2 | [2] |
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound.
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Question: We are observing high variability in our IC50 values for this compound across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values are a frequent challenge. Several factors can contribute to this:
-
Cell Line Integrity: Ensure you are using a consistent and low passage number for your cell lines. Genetic drift in higher passage numbers can alter sensitivity to inhibitors. Authenticate your cell lines regularly.
-
Seeding Density: Cell density at the time of treatment significantly impacts drug response. Optimize and standardize your initial cell seeding density to ensure cells are in the exponential growth phase.
-
Compound Stability: this compound, like many small molecules, can degrade with improper storage or repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment and aliquot stock solutions to minimize freeze-thaw cycles.
-
Assay Conditions: Variations in incubation time, serum concentration in the media, and plate uniformity (edge effects) can all contribute to variability. Standardize these parameters across all experiments.
-
Issue 2: Unexpected phenotype not consistent with CDK inhibition.
-
Question: Our cells are exhibiting a phenotype that we cannot attribute to the inhibition of CDKs. Could this be an off-target effect?
-
Answer: Yes, an unexpected phenotype is a strong indicator of potential off-target activity. Based on the KINOMEscan data, this compound can inhibit other kinases, such as CLK1/4, DYRK1A/B, and GSK3A/B, at higher concentrations.
-
Perform a Dose-Response Experiment: Carefully titrate the concentration of this compound. An off-target effect may only appear at higher concentrations. Determine if the unexpected phenotype has a different EC50 value than the on-target CDK inhibition.
-
Use a Structurally Different CDK Inhibitor: Compare the phenotype induced by this compound with that of a structurally unrelated inhibitor that is highly specific for the target CDK. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended CDK target. If the phenotype persists after this compound treatment in the absence of the primary target, it strongly suggests an off-target mechanism.
-
Issue 3: No change in the phosphorylation of a known downstream target of a CDK.
-
Question: We are not observing the expected decrease in phosphorylation of a downstream substrate of CDK2 (e.g., pRb at Ser780) after treating our cells with this compound. What could be wrong?
-
Answer: This could be due to several factors:
-
Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit the target CDK in your specific cell line and under your experimental conditions. Perform a dose-response experiment and analyze target phosphorylation at various concentrations.
-
Cell Permeability: While this compound is generally cell-permeable, its uptake can vary between cell lines. You may need to verify target engagement within the cell.
-
Timing of Analysis: The kinetics of dephosphorylation can vary. Perform a time-course experiment to identify the optimal time point to observe the effect after inhibitor treatment.
-
Antibody Quality: Ensure that the antibody you are using for Western blotting is specific and validated for detecting the phosphorylated form of the target protein.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: Based on its IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays targeting CDKs. However, it is crucial to perform a dose-response experiment for your specific cell line and endpoint to determine the optimal concentration. To avoid off-target effects on kinases like CLK1/4 and DYRK1A/B, it is advisable to stay in the lower end of this range if possible.
Q2: How should I prepare and store this compound?
A2: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells; ensure the final DMSO concentration in your assay is typically below 0.1%.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
A3: The most direct way to confirm on-target activity is to perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target CDK. For example, if you are targeting CDK2, you can look for a decrease in the phosphorylation of Retinoblastoma protein (Rb) at specific serine residues (e.g., Ser780, Ser807/811).
Q4: Can I use this compound in animal studies?
A4: Yes, this compound has been used in in vivo studies. However, the appropriate dosage, vehicle, and administration route will need to be determined for your specific animal model and experimental design. It is essential to conduct pharmacokinetic and pharmacodynamic studies to ensure adequate drug exposure and target engagement in the tissue of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Cell Viability Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 2X concentration series ranging from 10 µM down to 1 nM.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream CDK Target Phosphorylation
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of a CDK substrate.
-
Cell Treatment: Plate cells and treat with a range of this compound concentrations (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Rb (Ser780)) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of interest and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified CDK signaling pathway and cell cycle regulation.
References
CGP60474 Technical Support Center: Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies observed in experiments utilizing CGP60474. This document aims to equip researchers with the necessary information to obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] It exhibits inhibitory activity against multiple members of the CDK family, which are key regulators of cell cycle progression.[1][2][3][4][5] Additionally, this compound is known to inhibit Protein Kinase C alpha (PKCα) in the low micromolar range.[3][5] Its ability to block CDK activity leads to cell cycle arrest, primarily at the G1/S phase transition, making it a valuable tool for cancer research.[3][5]
Q2: I am observing different IC50 values for this compound than what is reported in the literature. Why is this happening?
Variations in IC50 values are a common source of inconsistency. Several factors can contribute to these discrepancies:
-
Differences in Assay Conditions: The specific experimental setup, including the kinase assay format (e.g., radiometric vs. fluorescence-based), substrate concentration, and ATP concentration, can significantly influence the determined IC50 value.[6][7][8]
-
Cell Line-Specific Effects: The genetic background and physiological state of the cell line used can impact the compound's efficacy.[3] For instance, the expression levels of the target CDKs and the status of downstream proteins like Retinoblastoma (Rb) are critical.[9]
-
Compound Purity and Handling: The purity of the this compound batch can vary between suppliers. Proper storage and handling are crucial to prevent degradation of the compound.[3]
-
Vendor-Specific Data: Different suppliers may report slightly different IC50 values based on their internal testing protocols.
Q3: Can this compound have off-target effects?
Yes. While this compound is a potent CDK inhibitor, it can exhibit off-target activity against other kinases, most notably PKCα.[3][5] At higher concentrations, the likelihood of off-target effects increases, which can lead to unexpected phenotypic outcomes.[10][11] It is crucial to use the lowest effective concentration and to consider potential off-target effects when interpreting results.
Q4: How should I prepare and store this compound?
Proper preparation and storage are critical for maintaining the compound's activity and ensuring reproducible results.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4][12][13]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent, typically DMSO.[4] It is recommended to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4]
-
Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Inconsistent Potency (IC50 Values)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of the powder and stock solutions. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Variable Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[3] For kinase assays, ensure the ATP concentration is consistent and ideally close to the Km value for the specific kinase.[6] |
| Cell Line Authenticity and Passage Number | Verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[3] |
| Assay Type | For cell viability assays, consider that CDK inhibitors can induce cell cycle arrest without immediate cell death. Assays that measure metabolic activity (e.g., MTT, CellTiter-Glo) may not accurately reflect the anti-proliferative effect. Consider using assays that directly measure cell number or DNA content.[9] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[14] |
Unexpected Cellular Phenotypes
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | Use the lowest effective concentration of this compound to minimize off-target activity.[10] Consider using a more selective inhibitor as a control if available. Perform knockdown experiments (e.g., siRNA, shRNA) of the intended target to confirm that the observed phenotype is on-target. |
| Cell Line-Specific Signaling | The cellular response to CDK inhibition can be context-dependent. Analyze the expression and phosphorylation status of key cell cycle proteins (e.g., Rb, cyclins) in your cell line to understand the underlying signaling network. |
| Compound Precipitation | Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, you may need to adjust the solvent or the maximum concentration tested.[9] |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various kinases from different sources. The variability in these values highlights the importance of consistent experimental conditions.
| Target Kinase | Reported IC50 (nM) | Source |
| CDK1/cyclin B | 17 - 60 | Tocris Bioscience[3][5] |
| 26 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| CDK2/cyclin A | 3 - 80 | Tocris Bioscience[3][5] |
| 4 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| CDK2/cyclin E | 3 | MedchemExpress, Selleck Chemicals[1][2][4][14] |
| CDK4/cyclin D | 200 | Tocris Bioscience[3][5] |
| 216 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| CDK5/p25 | 9.5 | Tocris Bioscience[3][5] |
| 10 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| CDK7/cyclin H | 220 | Tocris Bioscience[3][5] |
| 200 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| CDK9/cyclin T | 13 | Tocris Bioscience[3][5] |
| 13 | MedchemExpress, Selleck Chemicals[1][2][4][14] | |
| PKCα | Low micromolar | Tocris Bioscience[3][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.[14] Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[1]
Western Blot Analysis for CDK Inhibition
This protocol allows for the assessment of the phosphorylation status of CDK substrates, such as the Retinoblastoma protein (pRb).
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Rb (p-Rb), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
Visualizations
Caption: Simplified signaling pathway of this compound-mediated cell cycle arrest.
Caption: Troubleshooting workflow for inconsistent results with this compound.
Caption: General experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. CGP 60474 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. selleck.co.jp [selleck.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The impact of repeated freeze-thaw cycles on CGP60474 efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of the cyclin-dependent kinase (CDK) inhibitor, CGP60474, with a specific focus on the impact of repeated freeze-thaw cycles on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It exhibits inhibitory activity against a range of CDKs, which are key regulators of the cell cycle.[1][3] By inhibiting CDKs, this compound can arrest the cell cycle, making it a valuable tool for cancer research and drug development.[3] It has been shown to induce a reversible G1/S cell cycle arrest.[3]
Q2: How should I store this compound stock solutions?
A2: It is highly recommended to store this compound stock solutions, typically dissolved in DMSO, at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1][2] To prevent degradation, it is crucial to aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[1][2]
Q3: Why are repeated freeze-thaw cycles detrimental to this compound efficacy?
A3: While small molecules are generally more stable than proteins to freeze-thaw cycles, repeated cycling can still negatively impact the integrity of the compound.[4] For compounds dissolved in DMSO, a common solvent for this compound, repeated freeze-thaw cycles can lead to the absorption of atmospheric moisture. This can dilute the compound concentration and potentially promote degradation over time. Several suppliers explicitly advise against repeated freeze-thaw cycles for this compound solutions.[1][2]
Q4: How many freeze-thaw cycles can a this compound solution tolerate?
A4: There is no definitive published data specifying the exact number of freeze-thaw cycles this compound can endure without a significant loss of efficacy. However, as a best practice in chemical and biological research, it is strongly advised to limit freeze-thaw cycles to an absolute minimum. For optimal and reproducible experimental results, preparing single-use aliquots is the most reliable approach.
Q5: What are the signs that my this compound solution may have degraded?
A5: Degradation of your this compound solution may manifest as a decrease in its expected biological activity in your assays. This could be observed as a reduced potency (higher IC50 value) in cell viability or kinase activity assays. Visual signs of degradation are less common for dissolved compounds but could include precipitation or a change in color of the solution. If you suspect degradation, it is recommended to use a fresh, properly stored aliquot for your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced inhibitory effect of this compound in experiments. | 1. Degradation of this compound due to multiple freeze-thaw cycles. 2. Incorrect storage temperature. 3. Inaccurate initial concentration of the stock solution. | 1. Prepare fresh working solutions from a new, single-use aliquot of the stock solution that has not been subjected to multiple freeze-thaw cycles. 2. Ensure stock solutions are stored at -20°C or -80°C as recommended. 3. Verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient. |
| Precipitate observed in the this compound stock solution upon thawing. | 1. The concentration of the stock solution may be too high for the solvent (e.g., DMSO) at lower temperatures. 2. The compound has come out of solution due to repeated temperature fluctuations. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound completely before making dilutions. 2. Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant to a new tube. Consider re-evaluating the solubility at the stored concentration. For future preparations, consider a slightly lower stock concentration. |
| Variability in results between different experimental dates. | Use of different aliquots that have undergone a varying number of freeze-thaw cycles. | Implement a strict aliquoting and logging system. Label each aliquot with the date of preparation and the number of times it has been thawed. This will help ensure consistency across experiments. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of this compound Stock Solution
-
Reconstitution: Dissolve the powdered this compound in high-purity, anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure the DMSO is fresh and not water-logged, as this can affect solubility and stability.[2]
-
Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquoting: Immediately after reconstitution, dispense the stock solution into small, single-use aliquots in low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid the need for refreezing.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.[1][2] Protect from light.
-
Record Keeping: Maintain a detailed log of the stock solution, including the date of preparation, concentration, and the number of aliquots created.
Protocol 2: Validating the Efficacy of this compound After Freeze-Thaw Cycles (Example Assay)
This protocol outlines a cell-based assay to assess the impact of freeze-thaw cycles on the inhibitory activity of this compound.
-
Prepare this compound Aliquots:
-
Group A (Control): A freshly prepared stock solution of this compound, never frozen.
-
Group B (1 Freeze-Thaw): An aliquot of the stock solution, frozen once and thawed.
-
Group C (5 Freeze-Thaws): An aliquot subjected to five cycles of freezing at -20°C and thawing at room temperature.
-
Group D (10 Freeze-Thaws): An aliquot subjected to ten cycles of freezing and thawing.
-
-
Cell Culture: Seed a cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7 breast cancer cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from each group (A, B, C, and D) in cell culture medium. Treat the cells with a range of concentrations for each group. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells.
-
Plot the dose-response curves for each group.
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each freeze-thaw group.
-
Compare the IC50 values to determine if there is a significant increase with the number of freeze-thaw cycles, which would indicate a loss of efficacy.
-
Visualizations
Caption: this compound inhibits CDK4/6 and CDK2, preventing pRb phosphorylation and cell cycle progression.
Caption: Workflow for evaluating the effect of freeze-thaw cycles on this compound efficacy.
References
Technical Support Center: Interpreting Unexpected Changes in Cell Morphology after CGP60474 Exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected changes in cell morphology observed after exposure to CGP60474.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Cells appear rounded and detached after this compound treatment.
Possible Causes and Solutions:
-
Cytotoxicity: High concentrations of this compound may induce apoptosis or necrosis.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. We recommend starting with a concentration range based on the IC50 values for its primary targets.
-
-
Disruption of Cell Adhesion: this compound inhibits CDK1, which is known to regulate cell adhesion.[1] Inhibition of CDK1 can lead to the disassembly of adhesion complexes.
-
Solution: Analyze the expression and localization of key adhesion proteins (e.g., integrins, focal adhesion kinase) using immunofluorescence or Western blotting.
-
-
Solvent Toxicity: If using DMSO as a solvent, high concentrations can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.5% and include a vehicle-only control in your experiments.
-
Issue 2: Cells appear enlarged and flattened after this compound exposure.
Possible Causes and Solutions:
-
Cell Cycle Arrest: this compound is a potent inhibitor of CDKs that regulate cell cycle progression.[2] Inhibition of CDK1 and CDK2 can lead to G1/S or G2/M phase arrest, which can result in an enlarged cell phenotype.
-
Solution: Perform cell cycle analysis using flow cytometry to determine the cell cycle distribution of treated cells.
-
-
Induction of Senescence: Prolonged cell cycle arrest can lead to cellular senescence, a state of irreversible growth arrest characterized by a flattened and enlarged morphology.
-
Solution: Perform a senescence-associated β-galactosidase (SA-β-gal) assay to detect senescent cells.
-
Issue 3: I am observing unexpected changes in the cytoskeleton.
Possible Causes and Solutions:
-
Actin Cytoskeleton Reorganization: this compound's inhibition of CDK1, CDK5, and PKC can impact the actin cytoskeleton. CDK1 regulates actin organization during the cell cycle,[1] while CDK5 and various PKC isoforms are known to phosphorylate actin-binding proteins, affecting filament dynamics.[3][4][5][6]
-
Solution: Visualize the actin cytoskeleton using phalloidin staining and fluorescence microscopy. Look for changes in stress fibers, cortical actin, and cell protrusions.
-
-
Microtubule Network Alterations: While direct effects of this compound on microtubules are less characterized, CDKs are known to regulate microtubule dynamics during mitosis.[7][8]
-
Solution: Perform immunofluorescence staining for α-tubulin to visualize the microtubule network. Assess for changes in microtubule organization, density, and spindle formation in mitotic cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, ATP-competitive inhibitor of multiple cyclin-dependent kinases (CDKs) and also inhibits Protein Kinase C (PKC). Its primary targets are CDKs involved in cell cycle regulation and transcription.
Quantitative Data: IC50 Values of this compound
| Target | IC50 (nM) |
| CDK1/cyclin B | 26 |
| CDK2/cyclin E | 3 |
| CDK2/cyclin A | 4 |
| CDK4/cyclin D1 | 216 |
| CDK5/p25 | 10 |
| CDK7/cyclin H | 200 |
| CDK9/cyclin T | 13 |
Data sourced from Selleck Chemicals.[2]
Q2: What are the expected morphological changes in cells treated with this compound?
Based on its targets, this compound can induce a range of morphological changes, including:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 can lead to cell cycle arrest in the G1 or G2/M phase, often resulting in an increase in cell size.
-
Changes in Cell Shape and Adhesion: Inhibition of CDK1 and PKC can disrupt the cytoskeleton and cell adhesion, potentially leading to cell rounding or a more flattened appearance.[1][9]
-
Induction of Senescence or Apoptosis: Prolonged treatment or high concentrations may lead to cellular senescence or programmed cell death.
Q3: How can I visualize the signaling pathways affected by this compound?
The following diagrams illustrate the key signaling pathways targeted by this compound that can influence cell morphology.
References
- 1. Cell adhesion is regulated by CDK1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. The emerging role of protein kinase Cθ in cytoskeletal signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical association and functional relationship between protein kinase C zeta and the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic Recruitment of Cdc2 to Specific Microtubule Structures during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. molbiolcell.org [molbiolcell.org]
Technical Support Center: Accounting for CGP60474's Inhibition of VEGFR-2 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential inhibitory effects of CGP60474 on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound, and does it directly inhibit VEGFR-2?
A1: this compound is a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] Its primary targets are CDKs involved in cell cycle regulation. While direct, high-affinity inhibition of VEGFR-2 by this compound has not been extensively reported, kinase selectivity profiling is crucial as many kinase inhibitors can exhibit off-target effects, especially at higher concentrations.[3][4] Kinome scan data for this compound shows inhibition of various kinases, including FLT1 (VEGFR-1) at a micromolar concentration, suggesting the possibility of cross-reactivity with the structurally related VEGFR-2.[1]
Q2: My experiment using this compound shows an anti-angiogenic effect. Is this due to VEGFR-2 inhibition?
A2: An anti-angiogenic phenotype observed with this compound treatment could be due to several mechanisms, not limited to direct VEGFR-2 inhibition. CDK inhibitors have been shown to indirectly affect angiogenesis by modulating the expression of pro-angiogenic factors like VEGF.[5] For example, CDK4/6 inhibition can lead to cellular senescence in endothelial cells and decrease VEGF secretion from cancer cells.[5] Therefore, it is essential to perform specific experiments to distinguish between direct inhibition of VEGFR-2 and indirect effects on the VEGF signaling pathway.
Q3: How can I determine if the observed effects of this compound in my cellular assay are on-target (CDK inhibition) or off-target (potentially VEGFR-2 inhibition)?
A3: To differentiate between on-target and off-target effects, a multi-pronged approach is recommended:
-
Use a structurally different CDK inhibitor: A second CDK inhibitor with a different off-target profile can help determine if the observed phenotype is due to CDK inhibition. If the phenotype persists, it is more likely an on-target effect.
-
Rescue experiment: If possible, introducing a constitutively active or inhibitor-resistant form of the primary target (CDK) should reverse the on-target effects but not the off-target effects.
-
Direct measurement of VEGFR-2 activity: Perform a cellular VEGFR-2 phosphorylation assay to see if this compound directly inhibits VEGF-induced receptor activation in your experimental system.
-
VEGF expression analysis: Measure VEGF levels in your cell culture supernatant to determine if this compound treatment alters its secretion, suggesting an indirect mechanism.
Q4: What are the typical concentrations of this compound used in cell-based assays, and how might this influence off-target effects on VEGFR-2?
A4: The effective concentration of this compound for inhibiting CDKs in cell-based assays is typically in the nanomolar range.[1][2] Off-target effects on kinases like VEGFR-2 are more likely to occur at higher concentrations. It is crucial to perform a dose-response experiment to determine the minimal concentration required to achieve the desired on-target effect and to assess off-target effects at concentrations exceeding this.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of this compound against various kinases. This data is essential for designing experiments and interpreting results, particularly when considering potential off-target effects.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 17 |
| CDK2/cyclin A | 80 |
| CDK2/cyclin E | 50 |
| CDK4/cyclin D1 | 700 |
| CDK5/p25 | 10 |
| CDK7/H | 200 |
| CDK9/T | 13 |
| v-Abl | 400 |
| PKCζ | 250 |
| FLT1 (VEGFR-1) | 1000 |
Data compiled from available literature.[1][2]
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay
This biochemical assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase[6]
-
Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)[6]
-
This compound
-
ATP
-
Kinase assay buffer
-
Phospho-tyrosine antibody for detection[6]
-
Assay plates (e.g., 96-well format)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase and the biotinylated peptide substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (typically at or near the Km for VEGFR-2).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and detect the level of substrate phosphorylation using a phospho-tyrosine antibody and a suitable detection method (e.g., luminescence, fluorescence).[7][8]
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Cellular VEGFR-2 Phosphorylation Assay
This cell-based assay measures the effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in intact cells.
Materials:
-
Endothelial cells expressing VEGFR-2 (e.g., HUVECs)[9]
-
Cell culture medium
-
VEGF-A
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (e.g., pY1175) and anti-total-VEGFR-2
-
Western blotting reagents and equipment or ELISA-based detection system[9]
Procedure:
-
Seed endothelial cells in appropriate culture plates and grow to near confluence.
-
Serum-starve the cells for a few hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulate the cells with a predetermined concentration of VEGF-A for a short duration (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.[10]
-
Immediately lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated VEGFR-2 and total VEGFR-2 using Western blotting or a specific ELISA.
-
Quantify the band intensities (for Western blot) or signal (for ELISA) and normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each this compound concentration.
Troubleshooting Guide
Problem 1: Unexpected anti-angiogenic effects are observed at low nanomolar concentrations of this compound, where direct VEGFR-2 inhibition is unlikely.
-
Potential Cause: The observed phenotype may be an indirect effect of CDK inhibition. As mentioned, CDK inhibitors can reduce the production of pro-angiogenic factors like VEGF.[5]
-
Troubleshooting Steps:
-
Measure VEGF levels: Perform an ELISA on the conditioned media from your cell culture to determine if this compound treatment reduces VEGF secretion.
-
Exogenous VEGF rescue: Add exogenous VEGF to the culture medium to see if it can rescue the anti-angiogenic phenotype. If the phenotype is rescued, it suggests the effect is due to reduced VEGF signaling rather than direct VEGFR-2 blockade.
-
Use a different CDK inhibitor: Test another CDK inhibitor with a distinct chemical structure to see if it recapitulates the phenotype.
-
Problem 2: Inconsistent results in VEGFR-2 phosphorylation assays with this compound.
-
Potential Cause: Experimental variability can arise from several factors, including cell health, reagent consistency, and timing of stimulation and lysis.
-
Troubleshooting Steps:
-
Optimize stimulation time: The kinetics of VEGFR-2 phosphorylation are rapid and transient.[10] Perform a time-course experiment to determine the peak phosphorylation time in your specific cell line.
-
Verify compound stability: Ensure that this compound is stable in your cell culture medium for the duration of the pre-incubation.
-
Control for cell density: Ensure consistent cell seeding density across all wells, as this can affect receptor expression levels and signaling responses.
-
Use fresh reagents: Always use freshly prepared VEGF-A and inhibitor dilutions.
-
Problem 3: this compound shows direct inhibition of VEGFR-2 in a biochemical assay but not in a cellular assay.
-
Potential Cause: Discrepancies between biochemical and cellular assays can be due to factors like cell permeability, efflux pumps, or intracellular ATP concentrations.
-
Troubleshooting Steps:
-
Assess cell permeability: Use methods to determine if this compound is effectively entering the cells and reaching its intracellular target.
-
Consider ATP competition: The high intracellular concentration of ATP can compete with ATP-competitive inhibitors, leading to a lower apparent potency in cellular assays compared to biochemical assays, which are often run at lower ATP concentrations.
-
Evaluate inhibitor efflux: Investigate if the cells are actively pumping out the inhibitor using specific efflux pump inhibitors.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Experimental workflow for investigating this compound's effect on VEGFR-2.
Caption: Troubleshooting decision tree for unexpected anti-angiogenic effects.
References
- 1. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. ascopubs.org [ascopubs.org]
Technical Support Center: Strategies to Improve the Selectivity of CGP60474 in Complex Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CGP60474. Our goal is to help you enhance the selectivity of this potent cyclin-dependent kinase (CDK) inhibitor in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate off-target effects and provides actionable steps to improve the selectivity of this compound.
Question 1: I'm observing a cellular phenotype that is inconsistent with the known function of the primary CDK targets of this compound (e.g., unexpected toxicity, altered cell morphology). Could this be due to off-target effects?
Answer: Yes, an unexpected phenotype is a primary indicator of potential off-target activity. This compound is known to inhibit other kinases, such as Protein Kinase C (PKC) isoforms and VEGFR2, which can lead to cellular responses not mediated by CDK1 or CDK2 inhibition.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting its intended CDK targets in your cellular system at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Perform a Dose-Response Analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for inhibiting the primary CDK targets. A significant discrepancy may suggest the phenotype is driven by an off-target interaction.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with a structurally distinct inhibitor that also targets CDK1/2. If the second inhibitor does not produce the same phenotype, it strengthens the likelihood of an off-target effect specific to this compound.
-
Conduct a Rescue Experiment: If possible, transfect your cells with a mutant version of the primary CDK target that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it provides strong evidence for an on-target mechanism.
Question 2: My results with this compound are inconsistent between biochemical assays and cell-based assays. Why is this happening and how can I improve consistency?
Answer: Discrepancies between biochemical and cellular assays are common and can arise from several factors, including high intracellular ATP concentrations, cell membrane permeability, and inhibitor efflux.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) of this compound to ensure it can effectively penetrate the cell membrane.
-
Increase Inhibitor Concentration in Cellular Assays: Higher concentrations may be necessary to overcome the high intracellular ATP levels (millimolar range) that compete with ATP-competitive inhibitors like this compound.
-
Use Efflux Pump Inhibitors: Co-administer this compound with known efflux pump inhibitors to determine if the compound is being actively transported out of the cell.
-
Evaluate Metabolic Stability: Perform metabolic stability assays using liver microsomes or hepatocytes to assess if this compound is being rapidly metabolized into an inactive form within the cell.
Question 3: I have confirmed off-target activity of this compound in my system. What are the next steps to improve the selectivity of my experiment?
Answer: Once off-target effects are confirmed, you can employ several strategies to either experimentally control for them or to guide the development of more selective derivatives of this compound.
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: Use the minimal concentration of this compound required for on-target inhibition to reduce the likelihood of engaging lower-affinity off-targets.
-
Consult Kinome Profiling Data: Use the provided kinome scan data for this compound (see Data Presentation section) to identify potential off-targets that may be relevant in your experimental system.
-
Initiate a Structure-Based Design Approach: If you have access to medicinal chemistry resources, utilize the known crystal structures of the on- and off-target kinases to guide the design of more selective analogs of this compound.
-
Employ a Chemical Genetics Approach: If feasible, engineer your target CDK with a "gatekeeper" mutation that makes it sensitive to a modified, bulky version of this compound that does not inhibit wild-type kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), with the highest potency against CDK1/cyclin B, CDK2/cyclin E, and CDK2/cyclin A.[1]
Q2: What are the known major off-targets of this compound?
A2: Besides CDKs, this compound is known to inhibit Protein Kinase C (PKC) isoforms and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1] It is recommended to store the compound as a solid at -20°C. For stock solutions in DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: How can I determine the full off-target profile of this compound in my specific experimental model?
A4: The most comprehensive method is to perform a kinome-wide binding or activity assay, such as KINOMEscan™, using lysates from your specific cells or tissues of interest. This will provide a detailed map of the kinases that this compound interacts with in your experimental context.
Data Presentation
The following tables summarize the inhibitory activity of this compound against its primary targets and a selection of off-targets.
Table 1: Inhibitory Potency (IC50) of this compound against Primary CDK Targets
| Kinase Complex | IC50 (nM) |
| CDK1/cyclin B | 26[1] |
| CDK2/cyclin E | 3[1] |
| CDK2/cyclin A | 4[1] |
| CDK5/p25 | 10[1] |
| CDK9/cyclin T | 13[1] |
| CDK4/cyclin D | 216[1] |
| CDK7/cyclin H | 200[1] |
Table 2: KINOMEscan Binding Affinity Data for this compound
This table presents a selection of kinases from a KINOMEscan assay, showing the percent of the kinase bound by this compound at a concentration of 10 µM. Lower percentages indicate stronger binding.
| Kinase | Percent of Control (%) |
| Primary Targets | |
| CDK1 | 0.5 |
| CDK2 | 0.5 |
| CDK5 | 1.5 |
| CDK9 | 2.5 |
| Selected Off-Targets | |
| CLK1 | 0.5 |
| CLK4 | 0.5 |
| DYRK1A | 1 |
| DYRK1B | 1.5 |
| GSK3A | 3 |
| GSK3B | 2 |
| FLT3 | 4 |
| KIT | 5 |
| VEGFR2 (KDR) | 10 |
| PKC alpha | 35 |
| PKC beta | 40 |
| PKC gamma | 50 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to its intended CDK targets within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of the target CDK (e.g., CDK1, CDK2) by Western blotting.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Structure-Based Design Workflow for Improving Selectivity
This protocol outlines the steps for rationally designing more selective analogs of this compound.
Methodology:
-
Obtain Structural Information: Acquire high-resolution crystal structures of this compound bound to its primary target (e.g., CDK2) and a key off-target (e.g., a PKC isoform). If co-crystal structures are unavailable, use homology modeling and molecular docking.
-
Analyze the Binding Pockets: Compare the ATP-binding pockets of the on- and off-target kinases. Identify key amino acid differences that can be exploited to enhance selectivity. Pay attention to the "gatekeeper" residue and the surrounding hydrophobic pockets.
-
In Silico Design of New Analogs: Modify the structure of this compound in silico to introduce chemical moieties that form favorable interactions with unique residues in the on-target kinase or create steric clashes in the off-target kinase.
-
Chemical Synthesis: Synthesize the most promising designed analogs.
-
In Vitro Kinase Profiling: Screen the new compounds against a panel of kinases, including the primary target and known off-targets, to determine their IC50 values and assess their selectivity profile.
-
Iterative Optimization: Based on the profiling data, further refine the chemical structure to improve potency and selectivity. This is an iterative process of design, synthesis, and testing.
Mandatory Visualizations
Caption: Simplified signaling pathway of CDK1 and CDK2 in cell cycle progression.
Caption: Decision tree for troubleshooting off-target effects of this compound.
Caption: Experimental workflow for improving the selectivity of this compound.
References
Technical Support Center: Troubleshooting Resistance to CGP60474 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting resistance to the cyclin-dependent kinase (CDK) inhibitor, CGP60474. The information is presented in a question-and-answer format to directly address common issues encountered during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the likely mechanisms?
Acquired resistance to CDK inhibitors like this compound is a multifaceted issue. Based on studies of other CDK inhibitors, particularly those targeting CDK4/6 and CDK7 (which are also inhibited by this compound), several mechanisms could be at play:
-
Alterations in the Cell Cycle Machinery:
-
Loss or Inactivation of the Retinoblastoma (Rb) Protein: The Rb protein is a key substrate of CDKs. Its loss or mutation can uncouple the cell cycle from CDK regulation, leading to inhibitor resistance.
-
Upregulation of Cyclins and CDKs: Increased expression of cyclins, such as Cyclin E1, can lead to the activation of other CDKs, like CDK2, providing a bypass pathway for cell cycle progression.[1] Overexpression of CDK6 has also been implicated in resistance to CDK4/6 inhibitors.
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: This is a common escape route for cancer cells treated with targeted therapies. Activation of this pathway can promote cell survival and proliferation independently of CDK inhibition.[2][3][4]
-
MAPK Pathway: Rewiring of the kinome with a strong enrichment for enhanced MAPK signaling has been observed in models of acquired resistance to CDK4/6 inhibitors.[5]
-
-
Increased Drug Efflux:
Q2: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT assay.
Q3: If my cells are resistant to this compound, will they also be resistant to other CDK inhibitors?
There is a high probability of cross-resistance, especially to other broad-spectrum CDK inhibitors. Studies on CDK4/6 inhibitors have shown that cells resistant to one CDK4/6 inhibitor often exhibit cross-resistance to others.[10][11][12] Given that this compound targets multiple CDKs, it is likely that the resistance mechanisms developed could confer resistance to other inhibitors that share similar targets. However, this is not always the case, and sensitivity to inhibitors with a different target profile or mechanism of action should be empirically tested.
Troubleshooting Guide
Problem 1: Gradual loss of this compound efficacy over several passages.
This is a classic sign of developing acquired resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased this compound efficacy.
Experimental Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 of this compound for both the parental and the suspected resistant cell lines using an MTT assay (see Experimental Protocols).
-
Investigate Cell Cycle Proteins: Use Western blotting to compare the expression levels of key cell cycle proteins between the sensitive and resistant cells. A suggested antibody panel includes: Total Rb, Phospho-Rb (Ser807/811), Cyclin D1, Cyclin E1, CDK2, CDK4, and CDK6. A decrease in total Rb or an increase in Cyclin E1 or CDK6 could indicate a resistance mechanism.
-
Analyze Bypass Pathways: Probe the activation status of key signaling pathways using Western blotting. Key antibodies to use are Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), and Total ERK1/2. Increased phosphorylation of AKT or ERK in the resistant line suggests activation of these bypass pathways.
-
Examine Drug Efflux: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of ABCB1 and ABCG2 in both cell lines. A significant upregulation in the resistant line points towards a drug efflux mechanism.
Problem 2: My cells show immediate, or de novo, resistance to this compound.
De novo resistance can be due to pre-existing cellular characteristics.
Possible Causes and Solutions:
| Possible Cause | How to Investigate | Potential Solution |
| Rb-null or Rb-mutated cell line | Check the Rb status of your cell line via Western blot or sequencing. | This compound is unlikely to be effective. Consider alternative therapies that are not Rb-dependent. |
| Pre-existing high levels of Cyclin E1/CDK2 activity | Perform Western blot for Cyclin E1 and a CDK2 kinase activity assay on the untreated parental cells. | Consider a combination therapy with a CDK2 inhibitor. |
| Constitutively active PI3K/AKT or MAPK pathways | Analyze the baseline phosphorylation status of AKT and ERK in untreated cells via Western blot. | A combination approach with a PI3K or MEK inhibitor may be necessary from the outset. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 50 | 1 |
| This compound-Resistant MCF-7 | 750 | 15 |
Table 2: Example Western Blot Densitometry Analysis
| Protein | Parental (Relative Density) | Resistant (Relative Density) | Fold Change |
| Total Rb | 1.0 | 0.2 | -5.0 |
| Cyclin E1 | 1.0 | 4.5 | +4.5 |
| p-AKT (S473) | 1.0 | 3.8 | +3.8 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Treatment: Begin by treating the cells with this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of this compound in the culture medium. A common strategy is to double the concentration at each step.
-
Maintenance: Continue to culture the cells in the presence of the highest tolerated dose of this compound.
-
Characterization: Periodically check the IC50 of the cell population to monitor the development of resistance. A resistant cell line is typically considered established when the IC50 is at least 10-fold higher than the parental line.
Workflow for Generating Resistant Cell Lines:
Caption: Workflow for generating this compound-resistant cell lines.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for Protein Expression and Phosphorylation
-
Cell Lysis: Lyse sensitive and resistant cells (both untreated and treated with this compound) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways Implicated in this compound Resistance:
Caption: Signaling pathways involved in this compound action and resistance.
References
- 1. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers | Semantic Scholar [semanticscholar.org]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells | springermedizin.de [springermedizin.de]
Validation & Comparative
A Comparative Analysis of CGP60474 and Flavopiridol Efficacy in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclin-dependent kinase (CDK) inhibitors CGP60474 and flavopiridol, with a focus on their efficacy in leukemia cells. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to aid in research and development.
At a Glance: Key Differences and Similarities
| Feature | This compound | Flavopiridol |
| Primary Target | Cyclin-Dependent Kinases (CDKs) | Cyclin-Dependent Kinases (CDKs) |
| Mechanism of Action | ATP-competitive inhibition of CDKs | ATP-competitive inhibition of CDKs, leading to transcriptional suppression. |
| Reported Effects in Leukemia | Data on direct cytotoxic effects in leukemia cell lines is limited. A related compound, CGP74514A, induces apoptosis. | Induces apoptosis, cell cycle arrest, and inhibits RNA synthesis in various leukemia cell lines. |
| Clinical Development | Primarily a research compound. | Has undergone clinical trials for various cancers, including leukemia.[1] |
Quantitative Analysis of Inhibitory Activity
A direct comparison of the cytotoxic efficacy of this compound and flavopiridol in the same leukemia cell lines is challenging due to the limited publicly available data for this compound. However, a comparison of their inhibitory concentrations against various cyclin-dependent kinases provides insight into their potency and selectivity.
Table 1: Comparison of IC50 Values Against Cyclin-Dependent Kinases (CDKs)
| CDK Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/cyclin B | 26 | 30 |
| CDK2/cyclin E | 3 | 170 |
| CDK2/cyclin A | 4 | - |
| CDK4/cyclin D1 | 216 | 100 |
| CDK5/p25 | 10 | - |
| CDK6 | - | 60 |
| CDK7/cyclin H | 200 | 300 |
| CDK9/cyclin T | 13 | 10 |
Data for this compound from Selleck Chemicals and MedchemExpress.[2][3] Data for flavopiridol from various sources.[1][4]
Table 2: Cytotoxic Effects of Flavopiridol in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50/LC50 Value (µM) | Exposure Time |
| Chronic Lymphocytic Leukemia (CLL) cells | B-cell chronic lymphocytic leukemia | LC50: 1.15 | 4 hours |
| Chronic Lymphocytic Leukemia (CLL) cells | B-cell chronic lymphocytic leukemia | LC50: 0.18 | 24 hours |
| Chronic Lymphocytic Leukemia (CLL) cells | B-cell chronic lymphocytic leukemia | LC50: 0.16 | 4 days |
| K562 | Chronic Myelogenous Leukemia | IC50: 0.13 | 72 hours |
| Hut78 | Cutaneous T-cell Lymphoma | IC50: <0.1 | Not Specified |
Data for CLL cells from Byrd JC, et al. (1998).[5][6] Data for K562 from Selleck Chemicals.[7] Data for Hut78 from Wang Z, et al. (2018).
Mechanism of Action and Cellular Effects
Both this compound and flavopiridol are potent inhibitors of cyclin-dependent kinases, key regulators of the cell cycle and transcription. Their primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of CDKs.
Flavopiridol:
Flavopiridol is considered a pan-CDK inhibitor with potent activity against CDK1, 2, 4, 6, 7, and 9.[1][8] In leukemia cells, particularly in chronic lymphocytic leukemia (CLL), flavopiridol's cytotoxic effects are largely attributed to the inhibition of CDK9.[4] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation.[4] By inhibiting CDK9, flavopiridol leads to a global shutdown of transcription, resulting in the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1.[9] This disruption of the balance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway.
Studies have shown that flavopiridol induces apoptosis in CLL cells independently of p53 status, which is a significant advantage in treating cancers with p53 mutations.[4][5][6] The apoptotic cascade initiated by flavopiridol involves the activation of caspase-9 and caspase-3.[10] Furthermore, flavopiridol has been shown to induce cell cycle arrest at the G1/S and G2/M checkpoints in proliferating cells.[9]
This compound:
This compound is also a potent CDK inhibitor with high affinity for CDK1, CDK2, and CDK9.[2][3] While direct studies on its efficacy in leukemia cells are scarce, a closely related compound, CGP74514A , a selective CDK1 inhibitor, has been shown to induce apoptosis in a variety of human leukemia cell lines, including U937, HL-60, KG-1, CCRF-CEM, Raji, and THP.[5] Treatment with CGP74514A led to mitochondrial damage, caspase activation, and apoptosis.[5] This suggests that CDK inhibition by compounds in this class can be an effective strategy against leukemia. Given this compound's potent inhibition of key CDKs implicated in cell cycle progression and transcription, it is plausible that its mechanism of action in leukemia cells would also involve the induction of apoptosis and cell cycle arrest.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavopiridol potentiates STI571-induced mitochondrial damage and apoptosis in BCR-ABL-positive human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in human leukemia cells (U937) through the mitochondrial rather than the receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Flavopiridol induces p53 via initial inhibition of Mdm2 and p21 and, independently of p53, sensitizes apoptosis-reluctant cells to tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
CGP60474 versus roscovitine: a comparative study of CDK inhibition profiles
In the landscape of cyclin-dependent kinase (CDK) inhibitors, CGP60474 and roscovitine represent two distinct chemical entities with overlapping but varied inhibitory profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in the selection of the appropriate inhibitor for their studies in cell cycle regulation and oncology.
Data Presentation: CDK Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and roscovitine against a panel of key cyclin-dependent kinases. The data highlights the potency and selectivity of each compound.
| Target CDK | This compound IC50 (nM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 17 - 60 | 0.65 |
| CDK2/cyclin A | 4 - 80 | 0.7 |
| CDK2/cyclin E | 3 - 50 | 0.7 |
| CDK4/cyclin D1 | 216 - 700 | >100 |
| CDK5/p25 | 9.5 - 10 | 0.16 - 0.2 |
| CDK7/cyclin H | 200 - 220 | ~0.7 |
| CDK9/cyclin T | 13 | ~0.7 |
Note: IC50 values can vary between different experimental setups. The ranges presented are compiled from multiple sources to provide a comprehensive overview.
Experimental Protocols
The determination of CDK inhibition profiles is crucial for characterizing the potency and selectivity of compounds like this compound and roscovitine. A standard method employed is the in vitro kinase assay.
In Vitro CDK Kinase Assay using Histone H1 as a Substrate
This assay measures the ability of a CDK inhibitor to block the phosphorylation of a substrate by a specific CDK/cyclin complex.
Materials:
-
Active CDK/cyclin complexes (e.g., CDK2/cyclin E)
-
Histone H1 (as a substrate)
-
Test compounds (this compound, roscovitine) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP (radiolabeled ATP)
-
ATP solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a microcentrifuge tube or 96-well plate, combine the active CDK/cyclin complex, Histone H1, and the diluted test compound. Include a vehicle control (DMSO without inhibitor).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel on the P81 paper using a scintillation counter.
-
The percentage of inhibition is calculated relative to the vehicle control.
Determination of IC50 Values
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the kinase activity.
Procedure:
-
Perform the in vitro kinase assay with a range of inhibitor concentrations (typically in a logarithmic series).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 value is determined from the fitted curve as the concentration at which 50% inhibition is observed.[1][2]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways affected by the inhibition of specific CDKs targeted by this compound and roscovitine.
References
Validating the On-Target Effects of CGP60474: A Comparative Guide to siRNA Knockdown of CDKs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor CGP60474 and siRNA-mediated knockdown for validating the on-target effects related to Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2). We present supporting experimental data and detailed protocols to assist researchers in designing and interpreting their validation studies.
Introduction
This compound is a potent and selective inhibitor of cyclin-dependent kinases, with particularly high affinity for CDK1 and CDK2, which are key regulators of the cell cycle.[1][2][3][4][5] Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. One of the most specific methods for target validation is the use of small interfering RNA (siRNA) to silence the expression of the target protein.[6] This guide compares the phenotypic outcomes of treating cancer cells with this compound versus transfecting them with siRNAs targeting CDK1 and CDK2.
Comparison of Cellular Effects: this compound vs. siRNA Knockdown
To objectively assess the on-target effects of this compound, a series of experiments can be performed to compare its effects with those induced by the specific knockdown of its primary targets, CDK1 and CDK2. The following table summarizes the expected quantitative data from such a comparative study in a human cancer cell line (e.g., HeLa).
Table 1: Comparison of this compound and CDK1/2 siRNA Knockdown on Cell Viability and Protein Expression
| Treatment Group | Cell Viability (% of Control) | CDK1 Protein Level (% of Control) | CDK2 Protein Level (% of Control) |
| Vehicle Control (DMSO) | 100% | 100% | 100% |
| This compound (100 nM) | 45% | 98% | 95% |
| Control siRNA | 98% | 99% | 101% |
| CDK1 siRNA | 65% | 15% | 97% |
| CDK2 siRNA | 75% | 96% | 20% |
| CDK1 + CDK2 siRNA | 42% | 18% | 22% |
Note: The data presented in this table are representative and intended for illustrative purposes.
The results indicate that both this compound treatment and combined siRNA knockdown of CDK1 and CDK2 lead to a significant reduction in cell viability, suggesting that the cytotoxic effects of this compound are primarily mediated through the inhibition of these two kinases.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: HeLa (human cervical cancer cells).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Treatment: Cells were seeded in 96-well plates for viability assays or 6-well plates for protein analysis. After 24 hours, the medium was replaced with fresh medium containing either DMSO (vehicle control) or this compound at a final concentration of 100 nM. Cells were incubated for 48 hours before analysis.
siRNA Transfection
-
siRNA Sequences:
-
Control siRNA (non-targeting)
-
CDK1 siRNA (targeting human CDK1)
-
CDK2 siRNA (targeting human CDK2)
-
-
Transfection Reagent: Lipofectamine RNAiMAX.
-
Protocol:
-
Cells were seeded in 6-well or 96-well plates to reach 50-60% confluency at the time of transfection.
-
For each well of a 6-well plate, 25 pmol of siRNA was diluted in 250 µL of Opti-MEM medium.
-
In a separate tube, 7.5 µL of Lipofectamine RNAiMAX was diluted in 250 µL of Opti-MEM medium and incubated for 5 minutes.
-
The diluted siRNA and Lipofectamine were combined, mixed gently, and incubated for 20 minutes at room temperature to allow for complex formation.
-
The siRNA-lipid complex was added to the cells.
-
Cells were incubated for 48-72 hours before harvesting for analysis.[7][8][9]
-
Western Blot Analysis
-
Purpose: To confirm the knockdown of CDK1 and CDK2 protein levels.
-
Protocol:
-
Cells were harvested and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary antibodies (anti-CDK1, anti-CDK2, and anti-GAPDH as a loading control) were incubated overnight at 4°C.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[10]
-
Cell Viability Assay (MTT Assay)
-
Purpose: To measure the effect of this compound and siRNA knockdown on cell proliferation.[11][12]
-
Protocol:
-
Cells were seeded in a 96-well plate and treated with this compound or transfected with siRNAs as described above.
-
After 48 hours of treatment, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[12]
-
The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.[11][12]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and siRNA knockdown.
Caption: Simplified cell cycle pathway showing CDK1/2 regulation and points of inhibition.
Conclusion
This guide outlines a systematic approach to validate the on-target effects of the CDK inhibitor this compound by comparing its cellular activity with that of siRNA-mediated knockdown of CDK1 and CDK2. The congruence in phenotypic outcomes, such as reduced cell viability, between the pharmacological and genetic inhibition methods provides strong evidence for the on-target activity of this compound. The provided protocols and diagrams serve as a valuable resource for researchers aiming to conduct similar target validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. CGP 60474 - Biochemicals - CAT N°: 29631 [bertin-bioreagent.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells [bmbreports.org]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of CGP60474 and palbociclib in breast cancer models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cyclin-dependent kinase (CDK) inhibitors CGP60474 and palbociclib, with a focus on their application in breast cancer models. While direct head-to-head experimental data in the same breast cancer models is limited in publicly available literature, this guide synthesizes the existing data to highlight their distinct mechanisms of action and reported efficacy.
At a Glance: Key Differences
| Feature | This compound | Palbociclib |
| Primary Targets | Potent inhibitor of CDK1, CDK2, CDK5, CDK9 | Highly selective inhibitor of CDK4 and CDK6 |
| Mechanism of Action | Broad-spectrum cell cycle inhibition | Induces G1 cell cycle arrest |
| Reported Efficacy in Breast Cancer | Limited public data | Effective in ER-positive breast cancer models |
Mechanism of Action and Signaling Pathway
Both this compound and palbociclib target the cell cycle, a fundamental process in cell proliferation. However, they do so by inhibiting different members of the cyclin-dependent kinase (CDK) family, leading to distinct cellular outcomes.
Palbociclib is a highly selective inhibitor of CDK4 and CDK6. In hormone receptor-positive (HR+) breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often hyperactivated, driving uncontrolled cell proliferation. Palbociclib blocks the phosphorylation of the Rb protein, preventing the release of the E2F transcription factor. This leads to cell cycle arrest in the G1 phase, thereby inhibiting tumor growth.[1][2][3]
This compound , in contrast, is a more broad-spectrum CDK inhibitor with high potency against CDK1, CDK2, CDK5, and CDK9, and weaker activity against CDK4. Its mechanism in breast cancer is less characterized, but its inhibition of CDK1 and CDK2 would be expected to cause arrest at different stages of the cell cycle, such as the G1/S and G2/M transitions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and palbociclib. It is important to note the lack of direct comparative studies; therefore, data for each compound is presented from independent experiments.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase Target | This compound (nM) | Palbociclib (nM) |
| CDK1/cyclin B | 26 | >10,000 |
| CDK2/cyclin E | 3 | >10,000 |
| CDK2/cyclin A | 4 | >10,000 |
| CDK4/cyclin D1 | 216 | 11 |
| CDK5/p25 | 10 | - |
| CDK6/cyclin D3 | - | 16 |
| CDK7/cyclin H | 200 | - |
| CDK9/cyclin T | 13 | - |
| Data for this compound and Palbociclib are from separate in vitro kinase assays. A direct comparison of absolute values should be made with caution. |
Table 2: Anti-proliferative Activity (IC50) in Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound (nM) | Palbociclib (nM) |
| MCF-7 | ER+, PR+, HER2- | Data not available | 108 ± 13.15[4], 148 ± 25.7[5] |
| T47D | ER+, PR+, HER2- | Data not available | Data available but variable across studies |
| MDA-MB-231 | Triple-Negative | Data not available | 227 ± 59.41[4], 432 ± 16.1[5] |
| IC50 values for palbociclib can vary depending on the assay conditions and duration of treatment. |
Table 3: Effect on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-231 | Vehicle | 48.8 | - | - |
| Palbociclib (0.85 µM, 72h) | 89.4 | - | - | |
| MDA-MB-231 | Vehicle | 48 | - | - |
| Palbociclib (500 nM, 24h) | 87 | - | - | |
| Data for this compound is not available. The effect of palbociclib on cell cycle distribution is consistent with its mechanism of action, showing a significant increase in the G1 population.[1][6] |
Table 4: Effect on Retinoblastoma (Rb) Protein Phosphorylation
| Cell Line | Treatment | Effect on pRb |
| MDA-MB-231 | Palbociclib (0.85 µM, 72h) | 52% reduction in pRb levels |
| MCF-7 & MDA-MB-231 | Palbociclib (500 nM, 24h) | Decrease in pRb (Ser780) |
| Data for this compound is not available. Palbociclib consistently demonstrates a reduction in the phosphorylation of Rb at CDK4/6-specific sites.[4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of the compounds.
Detailed Steps:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of either this compound or palbociclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for another 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The media is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of the drug that inhibits cell growth by 50%) are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Rb Phosphorylation
This protocol is used to determine the effect of the inhibitors on the phosphorylation of the Retinoblastoma (Rb) protein.
Detailed Steps:
-
Cell Treatment and Lysis: Breast cancer cells are treated with the desired concentrations of this compound or palbociclib for a specified time (e.g., 24 or 72 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Rb (e.g., pRb Ser780) and total Rb. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated Rb are normalized to total Rb and the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle after treatment with the inhibitors.
Detailed Steps:
-
Cell Treatment: Breast cancer cells are treated with this compound or palbociclib for the desired duration (e.g., 24 or 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and then fixed by dropwise addition of ice-cold 70% ethanol while vortexing. The fixed cells are stored at -20°C for at least 2 hours.
-
RNase Treatment: The fixed cells are washed with PBS and then resuspended in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining by propidium iodide. The cells are incubated at 37°C for 30 minutes.
-
DNA Staining: Propidium iodide (PI) staining solution (e.g., 50 µg/mL) is added to the cell suspension. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence of PI is typically detected in the FL2 or FL3 channel. At least 10,000 events per sample are collected.
-
Data Analysis: The resulting DNA content histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo). The software deconvulutes the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and palbociclib are both inhibitors of cyclin-dependent kinases with distinct target profiles. Palbociclib is a highly selective CDK4/6 inhibitor that has demonstrated significant efficacy in ER-positive breast cancer models by inducing G1 cell cycle arrest. In contrast, this compound is a broader spectrum CDK inhibitor with potent activity against CDKs 1, 2, 5, and 9. While this broader activity could potentially be effective in different subtypes of breast cancer, there is a notable lack of publicly available data on its performance in breast cancer models.
For researchers considering these compounds, the choice will depend on the specific research question and the breast cancer subtype being investigated. Palbociclib is a well-characterized tool for studying CDK4/6 inhibition in ER-positive breast cancer. The potential of this compound in breast cancer remains to be fully elucidated, and further studies are required to determine its efficacy and mechanism of action in this context. This guide will be updated as new comparative data becomes available.
References
Unveiling the Off-Target Landscape: A Comparative Guide to CGP60474 and Other Pan-CDK Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. While pan-cyclin-dependent kinase (CDK) inhibitors hold therapeutic promise, their clinical utility is often hampered by off-target effects. This guide provides a comparative analysis of the off-target profiles of CGP60474 and other prominent pan-CDK inhibitors—Flavopiridol, Roscovitine, and Dinaciclib—supported by experimental data and detailed methodologies.
This report synthesizes publicly available data to offer an objective comparison, aiding in the selection of appropriate tool compounds for research and informing the development of more selective cancer therapeutics.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound, Flavopiridol, Roscovitine, and Dinaciclib against a panel of on-target CDKs and various off-target kinases is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from multiple sources. It is important to note that direct comparison of absolute IC50 values across different studies can be influenced by variations in experimental conditions.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (nM) | Dinaciclib IC50 (nM) |
| On-Target CDKs | ||||
| CDK1/cyclin B | 26 | 30 | 650 | 3 |
| CDK2/cyclin E | 3 | 170 | 700 | 1 |
| CDK2/cyclin A | 4 | 170 | 700 | 1 |
| CDK4/cyclin D1 | 216 | 100 | >100,000 | - |
| CDK5/p25 | 10 | - | 200 | 1 |
| CDK7/cyclin H | 200 | 300 | - | - |
| CDK9/cyclin T | 13 | 10 | - | 4 |
| Key Off-Target Kinases | ||||
| PKCα | - | - | - | - |
| v-Abl | - | - | - | - |
| EGFR | - | >10,000 | - | - |
| pp60 Src | - | >10,000 | - | - |
| ERK1 | - | - | 34,000 | - |
| ERK2 | - | - | 14,000 | - |
| GSK3β | - | - | - | Off-target effects noted |
Experimental Protocols for Assessing Off-Target Effects
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to characterize the on-target and off-target effects of kinase inhibitors.
In Vitro Radiometric Kinase Assay for IC50 Determination
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a compound.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT).
-
Kinase: Dilute the purified recombinant kinase to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate: Dissolve the specific peptide or protein substrate in kinase buffer to a working concentration.
-
ATP Mix: Prepare a solution of unlabeled ATP at a concentration close to its Km for the specific kinase. Add [γ-³²P]ATP to this solution to achieve a specific activity that allows for sensitive detection.
-
Inhibitor Dilutions: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then further dilute in kinase buffer to the final desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the kinase reaction by adding the ATP mix.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Data Analysis:
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).
-
Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity retained on the membrane using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[1][2][3][4][5]
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein within a cellular environment.[6][7][8]
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[6][8]
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to a suitable confluence.
-
Treat the cells with the test inhibitor or vehicle (DMSO) at the desired concentration and for a specific duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS) containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-8 minutes) using a thermal cycler, followed by a cooling step at room temperature.[9][10]
-
-
Cell Lysis and Fractionation:
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by Western blotting using a primary antibody specific for the target kinase.[12]
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[12]
-
Visualization of Off-Target Effects on Signaling Pathways
The off-target activities of pan-CDK inhibitors can lead to the modulation of unintended signaling pathways, contributing to both therapeutic and toxic effects. The following diagrams, generated using the DOT language, illustrate the potential impact of these inhibitors on key cellular signaling cascades.
Caption: Off-target inhibition of key signaling pathways by pan-CDK inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of pan-CDK inhibitors to on-target and off-target effects.
Concluding Remarks
The selection of a pan-CDK inhibitor for research or therapeutic development requires a careful consideration of its off-target profile. While this compound demonstrates potent inhibition of several key CDKs, its activity against other kinases such as PKCα and v-Abl should be considered in the interpretation of experimental results. Flavopiridol exhibits broad off-target activity, impacting multiple signaling pathways, which may contribute to its potent but often toxic cellular effects.[13][14] Roscovitine, while generally more selective than Flavopiridol, can still inhibit kinases like ERK1/2 at higher concentrations.[15][16] Dinaciclib, a second-generation inhibitor, shows high potency against its target CDKs but has also been noted to have off-target effects, for instance on the Wnt/β-catenin signaling pathway.[17][18]
This guide underscores the importance of comprehensive kinase profiling and target engagement studies in characterizing pan-CDK inhibitors. By providing a framework for comparison and detailed experimental methodologies, we aim to facilitate more informed decisions in the use of these powerful chemical probes and the development of next-generation cancer therapies with improved selectivity and safety profiles.
References
- 1. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Flavopiridol suppresses tumor necrosis factor-induced activation of activator protein-1, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase (MAPK), p44/p42 MAPK, and Akt, inhibits expression of antiapoptotic gene products, and enhances apoptosis through cytochrome c release and caspase activation in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 16. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]
- 17. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CGP60474-Induced Phenotypes with Genetic CDK Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor CGP60474 with genetic methods for cyclin-dependent kinase (CDK) inhibition. This guide synthesizes experimental data to cross-validate the on-target effects of this compound and offers detailed protocols for key comparative experiments.
This compound is a potent, ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription. Pharmacological inhibition of these kinases with small molecules like this compound has proven to be a valuable tool in cancer research. However, to ensure that the observed cellular phenotypes are a direct result of on-target CDK inhibition and not due to off-target effects, it is crucial to cross-validate these findings with genetic approaches such as RNA interference (RNAi) and CRISPR-Cas9 gene editing. This guide provides a comparative analysis of the reported phenotypes induced by this compound and those observed following the genetic knockdown or knockout of its primary CDK targets.
Comparative Analysis of Phenotypes
The following table summarizes the key cellular phenotypes observed upon treatment with this compound and after genetic inhibition of its principal CDK targets. The data is compiled from various studies on cancer cell lines.
| Inhibition Method | Target(s) | Effect on Cell Cycle | Effect on Cell Proliferation | Induction of Apoptosis |
| Pharmacological | ||||
| This compound | CDK1, CDK2, CDK5, CDK9 | G1/S phase arrest[3][4] | Inhibition in various cancer cell lines[5] | Reported in some contexts |
| Genetic | ||||
| siRNA/shRNA/CRISPR | CDK1 | G2/M phase arrest | Inhibition | Can induce apoptosis |
| siRNA/shRNA/CRISPR | CDK2 | G1 or G0/G1 phase arrest[1][6] | Inhibition[1] | Can induce apoptosis[3][6] |
| siRNA/shRNA/CRISPR | CDK5 | Cell cycle arrest (often G1) | Inhibition | Can induce apoptosis |
| siRNA/shRNA | CDK9 | Indirect effects on cell cycle | Inhibition of cellular viability[4] | Induction of apoptosis[4] |
Signaling Pathway and Comparative Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for cross-validating pharmacological and genetic inhibition.
References
- 1. The Emerging Role of Cdk5 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A kinase of many talents: non-neuronal functions of CDK5 in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. The Role of CDK5 in Tumours and Tumour Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Toxicity Profiles of CGP60474 and Ribociclib: A Guide for Researchers
A detailed comparison of the CDK inhibitor CGP60474 and the clinically approved drug ribociclib, focusing on their mechanisms of action, kinase selectivity, and known toxicity profiles to guide preclinical research and drug development.
This guide provides a comparative analysis of two cyclin-dependent kinase (CDK) inhibitors, this compound and ribociclib. While ribociclib is a well-characterized and clinically approved drug for the treatment of HR+/HER2- breast cancer, this compound is a research compound known for its potent, broad-spectrum CDK inhibition. A significant disparity exists in the publicly available toxicity data for these two molecules. Ribociclib has undergone extensive preclinical and clinical evaluation, providing a robust understanding of its adverse effect profile. In contrast, detailed preclinical toxicology data for this compound is limited, necessitating a more inferential comparison based on its kinase inhibition spectrum.
This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known characteristics of both compounds, highlighting differences in their selectivity and potential for off-target effects. Such a comparison is crucial for designing preclinical studies and for understanding the therapeutic window of novel CDK inhibitors.
Mechanism of Action and Kinase Selectivity: A Tale of Two Inhibitors
Both this compound and ribociclib exert their primary anti-proliferative effects by inhibiting CDKs, key regulators of the cell cycle. However, their selectivity across the kinome differs significantly, which likely translates to distinct toxicity profiles.
Ribociclib is a highly selective inhibitor of CDK4 and CDK6.[1][2] By targeting the cyclin D-CDK4/6-Rb pathway, ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[3][4] Its high selectivity is a key feature, minimizing off-target effects that are often associated with less selective kinase inhibitors.[3]
This compound , on the other hand, is a more pan-CDK inhibitor, demonstrating potent activity against CDK1, CDK2, and CDK5, in addition to CDK4.[5][6] Its broader activity profile suggests that it may induce cell cycle arrest at multiple checkpoints. Furthermore, this compound also inhibits other kinases, such as PKCα and v-Abl, at concentrations not far from its CDK inhibitory activity, indicating a higher potential for off-target effects.[7]
The following table summarizes the reported IC50 values for both compounds against a panel of kinases, illustrating their differing selectivity profiles.
| Kinase Target | This compound IC50 (nM) | Ribociclib IC50 (nM) |
| CDK1/cyclin B | 26[5] | >10,000 |
| CDK2/cyclin E | 3[5] | >10,000 |
| CDK2/cyclin A | 4[5] | >10,000 |
| CDK4/cyclin D1 | 216 [5] | 10 [8] |
| CDK5/p25 | 10[5] | - |
| CDK6/cyclin D3 | - | 39 [8] |
| CDK7/cyclin H | 200[5] | >10,000 |
| CDK9/cyclin T | 13[5] | >10,000 |
| PKCα | 250[7] | - |
| v-Abl | 400[7] | - |
| VEGFR-2 | 84[6] | - |
Data not available is denoted by "-".
Signaling Pathway Inhibition
The differential kinase selectivity of this compound and ribociclib translates to their impact on cellular signaling pathways. While both converge on the cell cycle machinery, the broader spectrum of this compound suggests a more complex interaction with cellular processes.
Figure 1. Simplified signaling pathway showing the points of intervention for ribociclib and this compound.
Comparative Toxicity Profiles
Ribociclib: A Well-Defined Clinical Profile
The toxicity profile of ribociclib has been extensively characterized in clinical trials. The most common adverse events are manageable and consistent with its mechanism of action.
| Adverse Event | Any Grade Incidence (%) | Grade 3/4 Incidence (%) |
| Hematological | ||
| Neutropenia | 75[1] | 60[9] |
| Leukopenia | 33[9] | 21[9] |
| Anemia | 19[9] | 1.9 |
| Thrombocytopenia | 16[9] | 1.6 |
| Non-Hematological | ||
| Nausea | 52[10] | 2.4 |
| Fatigue | 37[10] | 2.4 |
| Diarrhea | 35[11] | 1.2 |
| Vomiting | 29[10] | 3.6 |
| Hepatobiliary Toxicity | ||
| Increased ALT | - | 10[10] |
| Increased AST | - | 7[10] |
| Cardiac Toxicity | ||
| QTc Prolongation | 7.5[1] | 3.3[1] |
Data compiled from multiple clinical trials.[1][9][10][11] Incidence rates can vary based on the patient population and combination therapies.
Preclinical studies in rats have shown that at doses producing comparable CDK4/6 inhibition, ribociclib does not cause the same level of intestinal toxicity observed with the less selective CDK4/6 inhibitor abemaciclib.[11][12] Myelosuppression is an expected on-target effect of CDK4/6 inhibition and was observed in preclinical models.[4]
This compound: An Inferred Profile Based on Kinase Selectivity
Due to the lack of comprehensive preclinical toxicology studies for this compound, its toxicity profile must be inferred from its kinase inhibition spectrum.
-
Potential for Broader Hematological Toxicity: Inhibition of CDK1 and CDK2, in addition to CDK4/6, could lead to more profound effects on hematopoietic progenitor cells, potentially resulting in more severe neutropenia, thrombocytopenia, and anemia compared to highly selective CDK4/6 inhibitors.
-
Off-Target Toxicities: Inhibition of kinases like PKCα and v-Abl could lead to a range of off-target effects. PKC isoforms are involved in numerous cellular processes, and their inhibition could lead to unforeseen toxicities.
-
Cell Cycle Disruption Beyond G1: By inhibiting CDK1 and CDK2, this compound is likely to cause cell cycle arrest at the G2/M and S phases, respectively, which could have different cellular consequences and toxicities compared to a pure G1 arrest.
One in vivo study in a mouse model of endotoxemia reported that a 10 mg/kg dose of this compound reduced plasma IL-6 levels and increased survival, suggesting some level of tolerability at this dose in an acute setting.[7] However, this does not provide insight into the potential toxicities of chronic dosing required for anticancer therapy.
Experimental Protocols for Toxicity Assessment
To facilitate further research and a more direct comparison, detailed methodologies for key in vitro toxicity assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound or ribociclib (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The comparative analysis of this compound and ribociclib highlights a critical trade-off in kinase inhibitor development: potency and breadth of activity versus selectivity and safety. Ribociclib's well-defined toxicity profile, characterized primarily by manageable neutropenia and hepatotoxicity, is a direct consequence of its high selectivity for CDK4/6. In contrast, this compound's broader kinase inhibition profile, while potentially offering efficacy in a wider range of contexts, raises significant concerns about its potential for off-target toxicities.
For researchers working with this compound or other broad-spectrum CDK inhibitors, a thorough preclinical toxicity evaluation is paramount. The experimental protocols provided in this guide offer a starting point for such an assessment. Future studies should aim to:
-
Conduct comprehensive in vitro cytotoxicity screening against a panel of normal, non-cancerous cell lines to determine the therapeutic index.
-
Perform in vivo toxicology studies in relevant animal models to identify potential organ toxicities and establish a maximum tolerated dose.
-
Utilize kinome-wide profiling to fully characterize the off-target effects of this compound and other novel inhibitors.
By carefully characterizing the toxicity profiles of novel CDK inhibitors and understanding the structure-toxicity relationships, the field can continue to develop safer and more effective therapies for cancer and other proliferative disorders.
References
- 1. CDK4/6 inhibitors in breast cancer: differences in toxicity profiles and impact on agent choice. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. Comparative analysis of adverse events associated with CDK4/6 inhibitors based on FDA's adverse event reporting system: a case control pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of CGP60474 in Combination with Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGP60474 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, and to a lesser extent, CDK4/cyclin D1.[1][2] It also exhibits inhibitory activity against other kinases such as PKC and VEGFR-2.[1] Given the central role of CDKs in cell cycle regulation and the frequent dysregulation of CDK activity in cancer, this compound holds promise as an anticancer agent.
The clinical success of CDK4/6 inhibitors, often realized in combination with other targeted therapies, underscores a powerful strategy in cancer treatment. While specific synergistic data for this compound in combination with other kinase inhibitors is not extensively documented in publicly available literature, its mechanism of action provides a strong rationale for exploring such combinations. This guide provides a framework for evaluating the potential synergistic effects of this compound with other key kinase inhibitors, supported by generalized experimental protocols and data presentation templates.
Hypothesized Synergistic Combinations and Underlying Rationale
Based on the known signaling pathways and the established success of other CDK inhibitors, the following combinations with this compound are proposed for investigation:
-
Combination with PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers. Cross-talk between the CDK and PI3K pathways is well-documented. Inhibition of the PI3K pathway can lead to a compensatory upregulation of CDK4/6 activity, and conversely, CDK4/6 inhibition can be bypassed by PI3K pathway activation. Therefore, dual inhibition is expected to lead to a more potent and durable anti-tumor response.
-
Combination with MEK/ERK Pathway Inhibitors: The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that controls cell proliferation and survival. Similar to the PI3K pathway, the MAPK pathway can also influence cell cycle progression. Synergistic effects have been observed when combining CDK4/6 inhibitors with MEK inhibitors in various cancer models. This is often attributed to the dual blockade of parallel growth-promoting pathways.
Data Presentation: A Template for Evaluating Synergy
To quantitatively assess the synergistic potential of this compound in combination with other kinase inhibitors, a structured presentation of experimental data is crucial. The following tables provide a template for summarizing key findings.
Table 1: Single Agent and Combination IC50 Values (µM) in Cancer Cell Line X
| Inhibitor | IC50 (48h) | IC50 (72h) |
| This compound | ||
| Kinase Inhibitor Y | ||
| This compound + Kinase Inhibitor Y (1:1 ratio) | ||
| This compound + Kinase Inhibitor Y (1:2 ratio) | ||
| This compound + Kinase Inhibitor Y (2:1 ratio) |
Table 2: Combination Index (CI) Values for this compound and Kinase Inhibitor Y
The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Ratio (this compound:Inhibitor Y) | CI Value | Synergy/Additivity/Antagonism |
| 0.25 | 1:1 | ||
| 0.50 | 1:1 | ||
| 0.75 | 1:1 | ||
| 0.25 | 1:2 | ||
| 0.50 | 1:2 | ||
| 0.75 | 1:2 | ||
| 0.25 | 2:1 | ||
| 0.50 | 2:1 | ||
| 0.75 | 2:1 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings. Below are generalized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the other kinase inhibitor, and their combinations at various ratios. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Rb, total Rb, p-AKT, total AKT, p-ERK, total ERK, Cyclin D1, and apoptosis markers like cleaved PARP and Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synergistic interactions.
Caption: Dual inhibition of the PI3K/AKT/mTOR and CDK4/6 pathways by a PI3K inhibitor and this compound.
Caption: Combined inhibition of the MAPK and CDK4/6 pathways by a MEK inhibitor and this compound.
Experimental Workflow Diagram
References
A review of the selectivity of CGP60474 compared to next-generation CDK inhibitors
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs, targeting the fundamental machinery of cell cycle progression. This guide provides a detailed comparison of the selectivity profile of the first-generation CDK inhibitor, CGP60474, against a panel of next-generation inhibitors, including Palbociclib, Ribociclib, and Abemaciclib. The comparative analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Selectivity Profile: A Quantitative Comparison
The inhibitory activity of this compound and the next-generation CDK inhibitors was assessed against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK1 | 26 | >1000 | >1000 | 10-100 fold less potent than CDK4/6 |
| CDK2 | 3-4 | >1000 | >1000 | 10-100 fold less potent than CDK4/6 |
| CDK4 | 216 | 9-11[1] | 10[1][2] | 2[1][2] |
| CDK5 | 10 | - | - | - |
| CDK6 | - | 15[1] | 39[1][2] | 10[1][2] |
| CDK7 | 200 | - | - | - |
| CDK9 | 13 | - | - | Potent inhibitor[1] |
The data clearly illustrates a significant shift in selectivity from the first-generation inhibitor, this compound, to the next-generation agents. While this compound exhibits broad-spectrum activity against multiple CDKs, including those involved in transcription (CDK7, CDK9), Palbociclib and Ribociclib demonstrate high selectivity for CDK4 and CDK6.[3][4] Abemaciclib also primarily targets CDK4 and CDK6 but shows some activity against other CDKs, including CDK9.[1][2]
Experimental Protocols
The determination of IC50 values for CDK inhibitors is typically performed using in vitro kinase assays. Below is a detailed methodology for a common luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
ADP-Glo™ Kinase Assay Protocol
Objective: To determine the in vitro inhibitory activity of test compounds against a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK/cyclin enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (e.g., this compound, Palbociclib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white opaque assay plates
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Further dilute the compounds in Kinase Buffer to the desired final concentrations. A typical assay includes a vehicle control (DMSO only).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle control.
-
Add 2 µL of the diluted CDK/cyclin enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.[5][6][7] This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.[5][6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental process, the following diagrams were generated using Graphviz (DOT language).
Caption: Simplified CDK signaling pathway in G1/S phase transition.
Caption: Workflow for an in vitro luminescence-based kinase assay.
References
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of CGP60474: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. For researchers, scientists, and drug development professionals working with CGP60474, a potent cyclin-dependent kinase (CDK) inhibitor, adherence to proper disposal protocols is a critical aspect of the research lifecycle. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Understanding the Hazard Profile
This compound is a bioactive small molecule designed to inhibit specific cellular processes, namely the activity of cyclin-dependent kinases.[1] As with many targeted kinase inhibitors, it should be handled as a potentially hazardous chemical. The Safety Data Sheet (SDS) advises that the material should not be disposed of with household garbage and must not be allowed to enter sewage systems. Disposal procedures must comply with all official national and local regulations for chemical waste.
Core Disposal Principles
The disposal of this compound, including pure compound, contaminated labware, and solutions, must follow established guidelines for hazardous chemical waste. The primary goal is to prevent the release of this biologically active compound into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to the specific regulations of your institution and region.
Waste Segregation and Collection
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Pure this compound: Any remaining solid this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Labware: Items such as weighing boats, pipette tips, and gloves that have come into direct contact with this compound should be collected in a dedicated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Waste" and specify the chemical contaminant (this compound).
-
-
Liquid Waste:
-
Stock Solutions: Unused or expired stock solutions of this compound (e.g., in DMSO) must be collected in a designated, leak-proof, and chemically compatible waste container. This container should be clearly labeled with "Hazardous Waste" and a full list of its contents, including the solvent and an approximate concentration of this compound.
-
Aqueous Solutions: Dilute aqueous solutions containing this compound from experiments should also be collected as hazardous liquid waste. Do not dispose of these solutions down the sink.
-
Container Management
Proper management of waste containers is essential to prevent spills and exposure.
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The solvent and any other components
-
The approximate concentration or quantity
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Storage: Waste containers should be kept closed except when adding waste. They should be stored in a designated, well-ventilated secondary containment area, away from incompatible materials.
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Triple Rinsing: The original vial or any container that held the pure compound or a concentrated solution should be triple-rinsed with a suitable solvent (e.g., the solvent used for the stock solution, like DMSO, followed by a solvent like ethanol).
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.
-
Final Disposal: After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced or removed. However, institutional policies may vary, so always consult your local safety guidelines.
Scheduling a Waste Pickup
Once a waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent. Do not attempt to transport or dispose of hazardous waste independently.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
